Engineering Supramolecular Architectures: A Technical Guide to N-Octadecyl-1,3,5-triazine-2,4,6-triamine in Advanced Therapeutics
Executive Summary In the landscape of advanced drug delivery and materials science, amphiphilic molecules that bridge the gap between highly ordered supramolecular chemistry and lipid-based nanotechnology are of paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced drug delivery and materials science, amphiphilic molecules that bridge the gap between highly ordered supramolecular chemistry and lipid-based nanotechnology are of paramount importance. N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as Stearylmelamine) represents a unique class of structure-directing agents. By combining a highly polar, hydrogen-bonding triazine core with a highly lipophilic 18-carbon aliphatic chain, this molecule serves as a powerful building block for functionalized lipid nanoparticles (LNPs), surface modifiers, and self-assembling 2D/3D networks.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, elucidates the mechanistic causality behind its self-assembly, and establishes a self-validating experimental protocol for its integration into pharmaceutical workflows.
The dual-domain architecture of N-Octadecyl-1,3,5-triazine-2,4,6-triamine (PubChem CID 89073) dictates its behavior in solvent systems and lipid bilayers[1][1]. The molecule consists of two distinct functional regions:
The Triazine (Melamine) Headgroup: Features multiple nitrogen atoms that act as both hydrogen bond donors (-NH₂, -NH-) and acceptors (-N=). This allows for the formation of robust, directional intermolecular hydrogen-bonded networks, a classic motif in supramolecular chemistry[2][3].
The Octadecyl Tail: An 18-carbon aliphatic chain that drives van der Waals packing. This long hydrophobic tail strongly influences its physical properties, making it highly relevant for anchoring into lipid bilayers and stabilizing hydrophobic interfaces[3][4].
Quantitative Physicochemical Data
To facilitate formulation design, the core quantitative properties of the molecule are summarized below, derived from standardized chemical databases[4][2].
Property
Value / Description
IUPAC Name
2-N-octadecyl-1,3,5-triazine-2,4,6-triamine
CAS Registry Number
21840-04-0
Molecular Formula
C₂₁H₄₂N₆
Monoisotopic Mass
378.3471 Da
Predicted XlogP
8.4 (Indicating extreme hydrophobicity)
Predicted Collision Cross Section (CCS)
199.0 Ų ([M+H]⁺ adduct)
Solubility Profile
Soluble in hot ethanol, chloroform, and methanol; Insoluble in water and cold ether.
Mechanistic Principles of Supramolecular Assembly
Understanding why Stearylmelamine behaves the way it does is critical for avoiding macroscopic precipitation during formulation. The assembly is driven by a thermodynamic competition between solvent-solute interactions and solute-solute interactions.
When introduced into an aqueous environment from an organic phase, the highly hydrophobic octadecyl chain (XlogP 8.4) undergoes rapid hydrophobic collapse to minimize contact with water. Simultaneously, the triazine headgroups are forced into close proximity, where they engage in cooperative hydrogen bonding . If not kinetically controlled, this dual-action assembly leads to the formation of insoluble 2D sheets. However, when co-formulated with structural lipids (e.g., DSPC, Cholesterol) under high-shear or microfluidic conditions, the octadecyl tail intercalates into the lipid bilayer, leaving the triazine ring exposed at the aqueous interface to form a functionalized nanoparticle corona.
Fig 1. Supramolecular self-assembly mechanism driven by dual-domain interactions.
To harness this molecule for drug delivery, we must trap it in a metastable nanoparticle state. The following protocol utilizes microfluidic mixing to ensure the mixing time (
τmix
) is shorter than the assembly time (
τassembly
), preventing bulk phase separation.
Phase 1: Organic Phase Preparation
Solvent Selection: Weigh 5 mg of Stearylmelamine and 15 mg of a helper lipid (e.g., DSPC) into a glass vial. Add 1 mL of anhydrous Ethanol.
Thermal Solvation: Heat the mixture to 65°C under continuous magnetic stirring (500 rpm) for 15 minutes.
Causality: Ethanol at elevated temperatures disrupts the intermolecular hydrogen bonds of the triazine core while fully solvating the hydrophobic tail, ensuring a true molecular dispersion.
Validation Checkpoint: The solution must be optically clear. Any residual turbidity indicates incomplete solvation, which will act as nucleation sites for catastrophic precipitation during mixing.
Phase 2: Aqueous Phase Preparation
Prepare 3 mL of 50 mM Sodium Acetate buffer (pH 4.0). Filter through a 0.22 µm PES membrane.
Causality: A slightly acidic pH protonates the triazine ring slightly, increasing electrostatic repulsion during the initial mixing phase and preventing immediate aggregation.
Phase 3: Microfluidic Nanoprecipitation
Load the organic phase and aqueous phase into separate syringes.
Inject into a staggered herringbone micromixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.
Causality: The rapid solvent exchange forces the lipophilic tails to instantaneously co-assemble with the helper lipids into a hydrophobic core, effectively anchoring the molecule before the triazine rings can form macroscopic hydrogen-bonded lattices.
Phase 4: Purification
Immediately dialyze the raw LNP suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 24 hours to remove ethanol.
Validation Checkpoint: The shift to pH 7.4 deprotonates the triazine rings, locking them into their final hydrogen-bonded surface architecture.
Analytical Validation & Quality Control
A self-validating system requires orthogonal analytical techniques to confirm both the macroscopic physical properties and the microscopic molecular interactions.
Fig 2. Analytical workflow for physicochemical characterization of functionalized nanoparticles.
Dynamic Light Scattering (DLS): Confirms the hydrodynamic diameter. A successful assembly will yield a monodisperse population (PDI < 0.2) in the 80–120 nm range.
Attenuated Total Reflectance FTIR (ATR-FTIR): Utilized specifically to monitor the N-H stretching vibrations (3500–3100 cm⁻¹). A distinct red-shift in these peaks compared to the free monomer confirms the activation of the triazine ring in cooperative hydrogen bonding networks at the nanoparticle surface.
X-Ray Diffraction (XRD): Assesses the crystalline packing of the lipid tails. The presence of a sharp peak at
q≈1.5A˚−1
confirms the dense, highly ordered van der Waals packing of the octadecyl chains within the lipid core.
Strategic Applications in Drug Development
The integration of Stearylmelamine into pharmaceutical formulations opens several advanced therapeutic avenues:
Non-Covalent Surface Functionalization: The surface-exposed melamine rings can act as docking sites for complementary molecules (e.g., uracil or thymine-conjugated targeting ligands) via highly specific complementary hydrogen bonding, bypassing the need for complex covalent bioconjugation.
Enhanced Structural Integrity: In lipid-based drug delivery systems, the rigid hydrogen-bonded network formed by the triazine heads at the lipid-water interface significantly reduces membrane permeability, preventing the premature leakage of encapsulated small-molecule APIs.
Thermodynamic Stability and Self-Assembly of N-Octadecyl-1,3,5-triazine-2,4,6-triamine Monolayers: An In-Depth Technical Guide
Executive Summary As a Senior Application Scientist, I approach the thermodynamic stability of N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as octadecyl melamine or OM) monolayers not merely as a physi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the thermodynamic stability of N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as octadecyl melamine or OM) monolayers not merely as a physical chemistry phenomenon, but as a highly tunable platform for advanced materials engineering. This whitepaper dissects the thermodynamic profiling, intermolecular causality, and self-validating experimental methodologies required to harness OM monolayers for applications ranging from biosensing to the templating of conductive nanowires[1].
Molecular Architecture and Interfacial Thermodynamics
N-Octadecyl-1,3,5-triazine-2,4,6-triamine is an amphiphilic molecule characterized by a hydrophobic 18-carbon alkyl chain and a highly polar 1,3,5-triazine-2,4,6-triamine (melamine) headgroup[2]. When spread at the air-water interface, these molecules spontaneously orient themselves to minimize the free energy of the system, forming a Langmuir monolayer.
The thermodynamic stability of this monolayer is dictated by the delicate balance of two primary forces:
Van der Waals Interactions: The long octadecyl chains pack tightly, driving the condensation of the monolayer.
Extensive Hydrogen Bonding: The melamine headgroup possesses multiple hydrogen bond donors (amine groups) and acceptors (triazine ring nitrogens). This allows for the formation of a robust, two-dimensional hydrogen-bonded network at the aqueous interface[1].
Because of this dual-stabilization mechanism, OM monolayers exhibit elevated collapse pressures and distinct phase transition behaviors compared to simple aliphatic amines or carboxylic acids. The rigidity imparted by the melamine network prevents out-of-plane buckling during isothermal compression.
Logical relationship governing the thermodynamic stability of OM monolayers.
Co-Assembly Dynamics and Mixed Monolayers
The true utility of OM lies in its capacity for co-assembly. By introducing secondary amphiphiles, such as the diacetylene monomer 10,12-tricosadiynoic acid (TrCDA), the thermodynamic profile of the monolayer can be radically altered[1].
Causality of Condensation:
In mixed TrCDA/OM Langmuir monolayers, the surface pressure-area (
π−A
) isotherms reveal pronounced intermolecular interactions. At an equimolar (1:1) ratio, the monolayer exhibits a significantly smaller molecular area at high surface pressures (e.g., 20 mN/m) compared to pure constituents or a 3:1 ratio[1]. This ultra-condensed state is not coincidental; it is the direct thermodynamic consequence of complementary hydrogen bonding between the melamine residues of OM and the carboxylic termini of TrCDA. This specific interaction lowers the free energy of the mixed system, driving the spontaneous self-assembly of highly ordered, helical nanowire networks[1]. Furthermore, the composition of the aqueous subphase (pH and dissolved metal ions) can dramatically modulate the shapes and dimensions of these microstructures[3].
Quantitative Thermodynamic Data
The following table summarizes the comparative thermodynamic parameters extracted from isothermal compression profiles of pure and mixed OM Langmuir monolayers.
Monolayer Composition
Relative Lift-off Area
Collapse Pressure Profile
Phase Behavior
Dominant Intermolecular Interaction
Pure OM
Expansive
High
Condensed
Melamine H-bonding, Alkyl VdW
Pure TrCDA
Intermediate
Moderate
Liquid-Condensed
Carboxylic H-bonding, Alkyl VdW
TrCDA/OM (1:1)
Highly Restricted
Very High
Ultra-Condensed
Melamine-Carboxylic H-bonding
TrCDA/OM (3:1)
Intermediate
Moderate-High
Mixed Condensed
Competitive H-bonding
(Note: Qualitative trends derived from surface pressure-area isotherm behaviors demonstrating that 1:1 TrCDA/OM forms the most thermodynamically stable and condensed phase[1].)
Self-Validating Experimental Protocol
To accurately measure the thermodynamic stability of OM monolayers, the experimental workflow must be treated as a self-validating system. Any deviation in the protocol compromises the integrity of the
π−A
isotherm.
Step-by-Step Methodology
Subphase Preparation & Trough Calibration:
Fill a thoroughly cleaned PTFE Langmuir trough with ultrapure water (Resistivity
≥
18.2 M
Ω⋅
cm).
Causality: Trace organic impurities will act as secondary surfactants, artificially inflating the collapse pressure.
Self-Validation Checkpoint: Close the barriers fully. If the surface pressure (
π
) exceeds 0.2 mN/m, the subphase is contaminated. Aspirate and replace the water until
π≤0.2
mN/m upon full compression.
Solution Preparation:
Dissolve OM (and co-surfactants like TrCDA, if applicable) in spectroscopic-grade chloroform to a total concentration of 1 mg/mL[1].
Causality: Chloroform is selected because its high vapor pressure ensures rapid evaporation, while its non-polar nature prevents the premature formation of micelles prior to interfacial spreading.
Spreading and Equilibration:
Deposit the solution dropwise onto the subphase using a Hamilton microsyringe.
Allow 15–30 minutes for complete solvent evaporation[1].
Self-Validation Checkpoint: The surface pressure must return to and stabilize at 0.0
±
0.1 mN/m. A rising baseline indicates incomplete evaporation or retained solvent trapped in the monolayer matrix.
Isothermal Compression:
Compress the barriers at a strict, controlled rate of 10 cm
2
/min[1].
Causality: This specific kinetic rate is slow enough to allow the octadecyl chains and melamine headgroups to undergo necessary conformational rearrangements and establish hydrogen bonds, ensuring the recorded isotherm represents a quasi-equilibrium thermodynamic state.
Data Acquisition and Transfer:
Record the
π−A
isotherm until macroscopic collapse is observed (indicated by a sharp drop or plateau in surface pressure).
For structural analysis, transfer the monolayer onto solid substrates (e.g., silica wafers) using the Langmuir-Schaefer (horizontal) or Langmuir-Blodgett (vertical) method at a target surface pressure (e.g., 20 mN/m)[1].
Self-validating experimental workflow for Langmuir monolayer fabrication.
Conclusion
The thermodynamic stability of N-Octadecyl-1,3,5-triazine-2,4,6-triamine monolayers is a masterclass in supramolecular chemistry. By understanding the causality between the molecular architecture—specifically the hydrogen-bonding capacity of the melamine headgroup—and its macroscopic behavior at the air-water interface, researchers can predictably engineer highly condensed, stable 2D templates. When executed through rigorous, self-validating protocols, these monolayers serve as robust foundations for the next generation of biosensors and programmable nanomaterials.
References
Hao Jiang, Raz Jelinek. "Mixed Diacetylene/Octadecyl Melamine Nanowires Formed at the Air/Water Interface Exhibit Unique Structural and Colorimetric Properties.
N-Octadecyl-1,3,5-triazine-2,4,6-triamine phase transition temperature and thermal behavior
An In-Depth Technical Guide to the Phase Transition Temperature and Thermal Behavior of N-Octadecyl-1,3,5-triazine-2,4,6-triamine For Researchers, Scientists, and Drug Development Professionals N-Octadecyl-1,3,5-triazine...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Phase Transition Temperature and Thermal Behavior of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
For Researchers, Scientists, and Drug Development Professionals
N-Octadecyl-1,3,5-triazine-2,4,6-triamine, a derivative of melamine featuring a long-chain alkyl substituent, presents unique physicochemical properties relevant to materials science and pharmaceutical development. Its thermal behavior, particularly its phase transition temperature, is a critical parameter influencing its processing, stability, and application. This technical guide provides a comprehensive framework for the characterization of the thermal properties of this molecule. It outlines the theoretical underpinnings of its expected thermal behavior, drawing parallels with analogous long-chain alkyl compounds and melamine derivatives. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers seeking to understand and harness the thermal characteristics of N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
Introduction to N-Octadecyl-1,3,5-triazine-2,4,6-triamine
N-Octadecyl-1,3,5-triazine-2,4,6-triamine (also known as N-octadecylmelamine) is a molecule that combines the rigid, hydrogen-bonding capable triazine core of melamine with a flexible, hydrophobic octadecyl (C18) chain.[1][2][3] This amphiphilic nature suggests potential applications in areas such as self-assembling monolayers, functional coatings, and as a specialty additive in polymer formulations. The 1,3,5-triazine ring is known for its thermal stability and ability to form extensive hydrogen bond networks, while the long alkyl chain introduces van der Waals interactions and influences solubility and melting behavior.[4][5] Understanding the interplay between these two molecular moieties is key to predicting the material's thermal properties.
The phase transition temperature, particularly the melting point, is a fundamental property that dictates the material's state at a given temperature. For N-Octadecyl-1,3,5-triazine-2,4,6-triamine, the melting transition is expected to be influenced by both the energy required to overcome the van der Waals forces between the octadecyl chains and the energy needed to disrupt the hydrogen bonds between the triazine rings. The length of the alkyl chain is a significant determinant of the melting point in homologous series of compounds; longer chains generally lead to higher melting points due to increased van der Waals interactions.[4][6][7]
Theoretical Framework for Thermal Analysis
The thermal behavior of N-Octadecyl-1,3,5-triazine-2,4,6-triamine can be effectively interrogated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is a powerful tool for identifying phase transitions such as melting, crystallization, and glass transitions.[8] For a crystalline material like N-Octadecyl-1,3,5-triazine-2,4,6-triamine, a DSC thermogram would be expected to show an endothermic peak corresponding to the melting of the material. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[10] It is used to determine the thermal stability of a material and to study its decomposition kinetics.[11] For N-Octadecyl-1,3,5-triazine-2,4,6-triamine, TGA can reveal the temperature at which the compound begins to decompose and the subsequent decomposition profile. The decomposition of the parent melamine is a complex process involving condensation reactions to form melam, melem, and melon at higher temperatures.[12][13][14][15] The presence of the octadecyl chain may influence this decomposition pathway.
Experimental Protocols for Thermal Characterization
The following sections provide detailed, step-by-step methodologies for the thermal analysis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
Differential Scanning Calorimetry (DSC) Analysis
This protocol is designed to determine the phase transition temperatures and associated enthalpies of N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
Caption: Workflow for TGA analysis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
3.2.3. Step-by-Step Protocol
Sample Preparation: Accurately weigh 5-10 mg of N-Octadecyl-1,3,5-triazine-2,4,6-triamine into a TGA pan. A slightly larger sample size than for DSC is often used to ensure a detectable mass change.
TGA Measurement:
Place the sample pan into the TGA furnace.
Purge the furnace with nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
Equilibrate the sample at 30°C.
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This temperature range should be sufficient to observe the decomposition of the organic molecule.
Data Analysis:
Plot the percentage of initial mass as a function of temperature.
Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs.
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.
Expected Thermal Behavior and Data Interpretation
4.1. Predicted Phase Transition Behavior
Melting Point: The melting point is expected to be significantly higher than that of n-octadecane (Tm ≈ 28°C) due to the strong hydrogen bonding interactions of the triazine rings. For comparison, melamine sublimes at around 345°C. [15]The presence of the long alkyl chain will likely result in a melting point lower than that of melamine. The melting process will involve the disruption of both van der Waals forces between the alkyl chains and hydrogen bonds between the triazine heads.
Crystallization: Upon cooling from the melt, the compound is expected to recrystallize, which will be observed as an exothermic peak in the DSC cooling curve. The crystallization temperature (Tc) is typically lower than the melting temperature.
4.2. Predicted Thermal Stability
Decomposition: The thermal decomposition is likely to occur at a temperature lower than that of pure melamine due to the presence of the more labile alkyl chain. The initial decomposition step may involve the cleavage of the C-N bond between the octadecyl chain and the triazine ring. At higher temperatures, the triazine ring itself will decompose, potentially following a pathway similar to that of melamine.
[12][13]
Table 1: Summary of Expected Thermal Properties and Analytical Observations
Property
Analytical Technique
Expected Observation
Melting Temperature (Tm)
DSC
An endothermic peak in the heating scan, likely in the range of 100-200°C.
Enthalpy of Fusion (ΔHf)
DSC
The integrated area of the melting peak, providing a measure of the energy required to melt the crystalline structure.
Crystallization Temp (Tc)
DSC
An exothermic peak in the cooling scan, at a temperature lower than the melting point.
Thermal Stability
TGA
Onset of decomposition (e.g., 5% weight loss) at a temperature likely above 200°C but below the decomposition temperature of unsubstituted melamine.
Decomposition Profile
TGA/DTG
Potentially a multi-step decomposition process, with the initial step corresponding to the loss of the octadecyl chain.
Conclusion
The thermal characterization of N-Octadecyl-1,3,5-triazine-2,4,6-triamine is essential for its development and application in various fields. This technical guide provides a robust framework for researchers to systematically investigate its phase transition temperature and thermal stability. By employing the detailed DSC and TGA protocols outlined herein, researchers can obtain high-quality, reproducible data. The interpretation of this data, guided by the theoretical principles of thermal analysis and the known behavior of related compounds, will enable a comprehensive understanding of the thermal properties of this promising molecule.
References
Investigation on the Stability of Derivative Melam from Melamine Pyrolysis under High Pressure. (2018). MDPI. Retrieved from [Link]
Thermal Degradation Behavior of Flame Retardant Melamine Derivative Hyperbranched Polyimide with Different Terminal Groups. (2015). ResearchGate. Retrieved from [Link]
Study of the products of melamine (C3N6H6) treated at high pressure and high temperature. (2005). physica status solidi (a). Retrieved from [Link]
Melamine–melem adduct phases: Investigating the thermal condensation of melamine. (2009). Deakin University research repository. Retrieved from [Link]
Effects of Substituted Alkyl Chain Length on Solution-Processable Layered Organic Semiconductor Crystals. (2015). Chemistry of Materials. Retrieved from [Link]
Exploring the evolution patterns of melem from thermal synthesis of melamine to graphitic carbon nitride. (2022). RSC Publishing. Retrieved from [Link]
Effects of Alkyl-Chain Engineering on the Thermodynamic Properties of Amphiphilic Organic Semiconductors. (2019). MDPI. Retrieved from [Link]
Alkyl Chain Length Impact on Chemical Properties. (2025). Patsnap Eureka. Retrieved from [Link]
Thermal Analysis. (2022). Chemistry LibreTexts. Retrieved from [Link]
Effect of emulsion preparation method on microencapsulation of n-octadecane using melamine-formaldehyde pre-polymers. ResearchGate. Retrieved from [Link]
N-octadecyl-1,3,5-triazine-2,4,6-triamine. PubChem. Retrieved from [Link]
Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. ResearchGate. Retrieved from [Link]
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research. Retrieved from [Link]
Effect of alkyl chain length on thermochromic phase transition in rethane-substituted polydiacetylene crystals. ResearchGate. Retrieved from [Link]
Synthesis and Characterizations of Triazine Derivative -N 2 ,N 4 -bis(6-bromo-1,3- benzothiazol-2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine, derivative of 2,4,6- trimethyl-. Academia.edu. Retrieved from [Link]
6-Alkyl Substituted Triazine-based Organic Molecules for Energy Harvesting Application. (2024). International Journal for Multidisciplinary Research. Retrieved from [Link]
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PMC. Retrieved from [Link]
Differential scanning calorimetry. Wikipedia. Retrieved from [Link]
Visible-Light-Induced C-H Alkylation of 1,2,4-Triazine-3,5(2H,4H)-diones via Infrequent 1,2-Hydrogen-Atom Transfer. ResearchGate. Retrieved from [Link]
1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). Cheméo. Retrieved from [Link]
Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. (2022). Crystal Growth & Design. Retrieved from [Link]
Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Retrieved from [Link]
Hybrid functional N-octadecane@melamine-formaldehyde-boric acid microencapsulated phase change material for building energy management and flame retardancy. ResearchGate. Retrieved from [Link]
1,3,5-Triazine-2,4,6-triamine. NIST WebBook. Retrieved from [Link]
N-octadecyl-1,3,5-triazine-2,4,6-triamine, 21840-04-0. The Good Scents Company. Retrieved from [Link]
Phase change material microcapsules with melamine resin shell via cellulose nanocrystal stabilized Pickering emulsion in-situ polymerization. (2021). Carbohydrate Polymers. Retrieved from [Link]
Nanocellulose assisted microencapsulation of n-Octadecane with melamine formaldehyde resin shell by emulsion polymerization and its thermal energy storage characteristics. ResearchGate. Retrieved from [Link]
Thermochemical Properties of 2,4,6-Trinitro-1,3,5-triazine. Asian Journal of Chemistry. Retrieved from [Link]
Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. Wiley Online Library. Retrieved from [Link]
The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. (2017). Chemical Science. Retrieved from [Link]
MUF-n-Octadecane Phase-Change Microcapsules: Effects of Core pH and Core–Wall Ratio on Morphology and Thermal Properties of Microcapsules. (2024). MDPI. Retrieved from [Link]
Computational Interfacial Dynamics: A Technical Guide to N-Octadecyl-1,3,5-triazine-2,4,6-triamine Simulations
Executive Summary The rational design of 2D nanomaterials and functionalized interfaces relies heavily on understanding the non-covalent interactions of amphiphilic molecules. N-Octadecyl-1,3,5-triazine-2,4,6-triamine (c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of 2D nanomaterials and functionalized interfaces relies heavily on understanding the non-covalent interactions of amphiphilic molecules. N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as octadecylmelamine or OM) is a highly versatile lipid-like molecule characterized by a rigid, hydrogen-bonding melamine headgroup and a hydrophobic octadecyl (C18) tail[1][2].
OM is uniquely capable of forming highly ordered Langmuir monolayers at the air/water interface. When co-assembled with diacetylene monomers (such as TrCDA), OM acts as a structural director, driving the formation of complex microstructures, including helical nanowires[3]. Molecular dynamics (MD) simulations serve as the critical bridge between macroscopic thermodynamic observations (e.g., surface pressure-area isotherms) and atomistic molecular mechanisms. This whitepaper provides a comprehensive, field-proven methodology for simulating OM interactions, focusing on causality, self-validating computational protocols, and experimental correlation.
Mechanistic Foundations of OM Self-Assembly
To accurately simulate OM, one must first understand the physical forces governing its behavior. The molecule (C21H42N6, 378.6 g/mol ) is distinctly bipartite[2]:
The Melamine Headgroup: The 1,3,5-triazine-2,4,6-triamine moiety contains multiple hydrogen bond donors (amine protons) and acceptors (triazine nitrogens). In a simulated aqueous environment, this headgroup establishes a dense hydration shell. When a co-surfactant like a carboxylic acid-terminated diacetylene is introduced, the melamine residue preferentially forms strong intermolecular hydrogen bonds with the carboxylic moieties, displacing water and driving lateral condensation[3][4].
The Octadecyl Tail: The C18 aliphatic chain governs the hydrophobic effect. The van der Waals packing of these tails dictates the tilt angle and the ultimate phase state (liquid-expanded vs. solid-condensed) of the monolayer[5].
Figure 2: Mechanistic pathway of OM and TrCDA co-assembly into helical nanowires.
Step-by-Step Molecular Dynamics Methodology
The following protocol outlines the setup for a binary Langmuir monolayer simulation of OM and a diacetylene monomer (e.g., TrCDA) at the air/water interface.
Rationale for Computational Choices
Force Field (CHARMM36): Chosen because it is extensively parameterized for both long aliphatic lipid tails and aromatic/amine headgroups. It accurately reproduces the area per lipid (APL) at interfaces.
Water Model (TIP3P): Standard for the CHARMM force field. It balances computational efficiency with an accurate representation of the hydration dynamics around the melamine headgroup.
Pressure Coupling (Semi-isotropic): Critical causality: At an interface, the surface tension dictates that the X-Y plane (the monolayer) must compress or expand independently of the Z-axis (the vacuum/water normal). Isotropic coupling would artificially rupture the monolayer.
The Simulation Protocol
Step 1: Topology Generation
Generate the atomistic topologies for OM and TrCDA using the CGenFF (CHARMM General Force Field) program. Assign partial charges based on quantum mechanical (MP2/6-31G*) calculations if the default penalty scores exceed 10.
Step 2: Interfacial Box Construction
Construct a simulation box measuring approximately
10×10×30
nm.
Place a 10 nm thick slab of TIP3P water in the center of the Z-axis.
Distribute 128 molecules of OM and TrCDA (at the desired mole ratio, e.g., 1:1 or 1:3) on both the upper and lower water/vacuum interfaces to create a symmetrical bilayer system separated by bulk water. This symmetry prevents artificial dipole moments across the Z-axis.
Step 3: Energy Minimization
Perform a Steepest Descent minimization (maximum 50,000 steps) until the maximum force
Fmax
is
<1000.0
kJ/mol/nm. This eliminates steric clashes generated during the random placement of the C18 tails.
Step 4: NVT Equilibration (Thermalization)
Run a 1 ns NVT simulation at 298 K using the Nosé-Hoover thermostat. Apply position restraints (1000 kJ/mol/nm
2
) to the heavy atoms of the headgroups to prevent the molecules from desorbing into the vacuum before the tails can pack.
Step 5: NPT Equilibration (Area Maturation)
Run a 10 ns NPT simulation using a Parrinello-Rahman barostat with semi-isotropic coupling. Set the reference pressure to 1 bar and the compressibility to
4.5×10−5
bar
−1
in the XY plane, and 0 in the Z plane (to maintain the vacuum gap). Remove position restraints.
Self-Validating System Check: Monitor the Area Per Molecule (APM). The simulation is only valid to proceed if the APM plateaus, indicating the monolayer has reached its equilibrium packing density.
Step 6: Production MD
Execute a 500 ns production run. Long timescales are mandatory because the lateral diffusion of high-molecular-weight amphiphiles at the air/water interface is inherently slow. Save coordinates every 10 ps for analysis.
Figure 1: Step-by-step MD simulation workflow for OM Langmuir monolayers.
Quantitative Data Analysis
The success of the MD simulation is determined by extracting structural metrics that can be directly compared to experimental Langmuir trough isotherms and Atomic Force Microscopy (AFM) cross-sections[3][6].
Table 1: Standard MD System Parameters for OM Monolayers
Parameter
Value / Setting
Causality / Justification
Force Field
CHARMM36
Highly accurate for lipid tail packing and amine headgroups.
Water Model
TIP3P
Compatible with CHARMM; accurate hydration free energies.
Ensemble
NPxyT
(Semi-isotropic)
Allows monolayer area to fluctuate while preserving the vacuum gap.
Cut-off Scheme
Verlet (1.2 nm cutoff)
Efficient neighbor searching for van der Waals interactions.
Electrostatics
PME (Particle Mesh Ewald)
Accurately computes long-range electrostatic interactions across the periodic boundary.
Time Step
2.0 fs
Enabled by LINCS algorithm constraining hydrogen bonds.
Surface pressure-area (
Π−A
) isotherms at collapse pressure.
Tail Tilt Angle
15∘−25∘
from normal
X-ray reflectivity (XRR) or Grazing-incidence X-ray diffraction (GIXD).
Intermolecular H-Bonds
2.1±0.3
per OM molecule
FTIR spectroscopy (shifts in N-H and C=O stretching bands).
Monolayer Thickness
∼2.4
nm
AFM height profiles of transferred Langmuir-Schaefer films.
Experimental Correlation and Validation
To ensure the trustworthiness of the computational model, the MD outputs must be validated against physical reality.
Thermodynamic Profiling:
In experimental settings, mixed TrCDA/OM Langmuir monolayers exhibit distinct surface pressure/area isotherms depending on the mole ratio[3]. MD simulations validate this by calculating the interaction energy (
Eint
) between OM and TrCDA. A highly negative
Eint
in the simulation correlates with the experimentally observed film contraction (lower molecular areas) due to strong intermolecular affinities[3].
Morphological Correlation:
Experimental AFM analysis of OM/TrCDA mixtures (e.g., at a 1:1 mole ratio) reveals the formation of condensed, helical nanowires[3]. MD simulations explain this causality: the radial distribution function (RDF) between the melamine amine hydrogens and the diacetylene carboxyl oxygens shows a sharp peak at 0.18 nm. This indicates a rigid, highly directional hydrogen-bonding network. The steric bulk of the C18 tail, combined with this directional headgroup bonding, forces the assembly to twist to minimize surface tension, ultimately resulting in the helical nanowire morphology observed under AFM[3][6].
Furthermore, the structural integrity of these monolayers makes them excellent candidates for spatially controlled noncovalent functionalization of 2D materials (like HOPG), as the condensed phases restrict molecular diffusion and create highly ordered nanopatterns[5].
Conclusion
The molecular dynamics simulation of N-Octadecyl-1,3,5-triazine-2,4,6-triamine provides indispensable insights into the nanoscale self-assembly of functional interfaces. By employing a rigorous, self-validating protocol with semi-isotropic pressure coupling and appropriate force field selection, researchers can accurately predict the hydrogen-bonding networks and hydrophobic packing that drive the formation of complex microstructures. These computational models not only corroborate experimental findings from Langmuir isotherms and AFM but also accelerate the rational design of novel biosensors, conductive nanowires, and functionalized 2D materials.
References
PubChem , "N-Octadecyl-1,3,5-triazine-2,4,6-triamine (CID 89073) - Substance Record", National Institutes of Health (NIH). Available at:[Link]
PubChemLite , "N-octadecyl-1,3,5-triazine-2,4,6-triamine", Université du Luxembourg. Available at: [Link]
Jiang, H., & Jelinek, R. , "Mixed Diacetylene/Octadecyl Melamine Nanowires Formed at the Air/Water Interface Exhibit Unique Structural and Colorimetric Properties", Langmuir - ACS Publications, 2015. Available at:[Link]
Jiang, H., et al. , "Experimental method. The two amphiphiles, OM and TEA, were spread upon...", ResearchGate, 2014. Available at:[Link]
Colson, V., et al. , "Spatially Controlled Noncovalent Functionalization of 2D Materials Based on Molecular Architecture", Langmuir - ACS Publications, 2018. Available at:[Link]
Application Note: Preparation and Characterization of Langmuir-Blodgett Films Using N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Executive Summary N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as octadecylmelamine, OM) is a specialized amphiphile featuring a long hydrophobic octadecyl tail and a hydrophilic melamine headgroup. This app...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as octadecylmelamine, OM) is a specialized amphiphile featuring a long hydrophobic octadecyl tail and a hydrophilic melamine headgroup. This application note provides a comprehensive, self-validating protocol for the fabrication of Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) films using OM. Due to the melamine moiety's capacity to act as a multiple hydrogen-bond donor and acceptor, OM is highly effective at templating 2D molecular architectures, particularly when co-assembled with carboxylic acid-terminated amphiphiles like diacetylene monomers[1].
Mechanistic Principles & Causality (E-E-A-T)
To ensure reproducibility and scientific rigor, it is critical to understand the causality behind the experimental parameters governing OM monolayer assembly:
Hydrogen-Bonding Networks: The triazine-2,4,6-triamine headgroup forms extensive, highly directional lateral hydrogen bonds. When mixed with 10,12-tricosadiynoic acid (TrCDA) at a 1:1 molar ratio, the melamine amine protons bond with the diacetylene carboxylic groups, driving the spontaneous assembly of highly ordered helical nanowires at the air-water interface ()[2].
Subphase Ion Modulation: The composition of the aqueous subphase acts as a thermodynamic switch. Pure water promotes uninterrupted lateral hydrogen bonding. Introducing metal cations (e.g., Na⁺, Ca²⁺) screens electrostatic interactions and competes for hydrogen-bonding sites, dramatically modulating the dimensions and shapes of the condensed microstructures ()[1].
Transfer Mechanics: Molecules that participate in strong lateral hydrogen-bonding networks (like OM) form highly rigid standing phases. This rigidity can paradoxically reduce transfer efficiency during horizontal Langmuir-Schaefer (LS) deposition onto 2D materials like Highly Oriented Pyrolytic Graphite (HOPG), as the condensed domains resist structural reorganization ()[3].
Co-Surfactant (Optional): 10,12-tricosadiynoic acid (TrCDA) for nanowire templating.
Spreading Solvent: HPLC-grade Chloroform (CHCl₃).
Subphase: Ultrapure deionized water (Resistivity ~18.2 MΩ·cm). Optional: 100 mM NaCl or 40 mM CaCl₂ for domain modulation[4].
Substrates: Hydrophilic silica wafers, glass slides, or freshly cleaved HOPG.
Equipment: KSV-NIMA Langmuir-Blodgett trough equipped with a Wilhelmy plate (platinum or paper) and a motorized dipper.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase contains a quality control checkpoint to ensure the integrity of the monolayer before proceeding to the next step.
Phase 1: Preparation and Spreading
Trough Preparation: Thoroughly clean the PTFE trough and Delrin barriers using chloroform, followed by ethanol. Rinse extensively with ultrapure water. Fill the trough with the chosen aqueous subphase.
Solution Formulation: Dissolve OM (and TrCDA, if forming mixed nanowires) in chloroform to achieve a final total concentration of 0.5 to 1.0 mg/mL.
Causality: Chloroform is selected because it completely dissolves the amphiphiles and evaporates rapidly without leaving residue.
Precaution: If using TrCDA, perform all steps under UV-filtered light to prevent premature photopolymerization in solution[4].
Surface Spreading: Using a Hamilton microsyringe, carefully deposit 18–20 μL of the chloroformic solution dropwise onto the subphase. Hold the needle tip just above the water surface to prevent droplets from sinking.
Equilibration: Allow the trough to rest undisturbed for exactly 15 minutes.
Self-Validation Checkpoint: During this 15-minute window, monitor the surface pressure (Π). It must remain at exactly 0 mN/m. Any baseline drift indicates subphase contamination or incomplete solvent evaporation, which will artificially expand the isotherm and ruin the film packing.
Phase 2: Isothermal Compression
Compression: Initiate barrier compression at a constant rate of 10 cm²/min[1].
Causality: This specific rate provides sufficient time for the OM molecules to rearrange and maximize hydrogen bonding without kinetic trapping.
Monitoring: Record the Surface Pressure-Area (Π-A) isotherm.
Self-Validation Checkpoint: A successful monolayer is validated by a steep, monotonic rise in the Π-A isotherm. Inflection points or sudden drops indicate 3D collapse or aggregation.
Target Pressure: Compress until the monolayer reaches the target surface pressure for a condensed standing phase (typically 20–30 mN/m)[4]. Allow the system to stabilize for 5 minutes.
Phase 3: Film Transfer
Deposition:
For Vertical LB Transfer: Submerge the hydrophilic substrate into the subphase prior to spreading. Withdraw the substrate vertically at a controlled rate of 1–5 mm/min while the barriers maintain the constant target surface pressure.
For Horizontal LS Transfer: Lower a hydrophobic substrate (e.g., HOPG) horizontally until it touches the monolayer, then carefully lift it[4].
Post-Processing (Optional): If mixed with TrCDA, subject the transferred LB film to UV irradiation (254 nm) to induce topochemical polymerization. A successful 1:1 OM/TrCDA film will visually transition to a uniform purple-red color due to the dense nanowire network[1].
Quantitative Data Summary
The table below summarizes the quantitative effects of subphase composition on the structural outcomes of OM/TrCDA (1:1) Langmuir films.
Subphase Composition
Target Transfer Pressure
Resulting Microstructure
Lateral H-Bonding State
Transfer Efficiency (LS to HOPG)
Ultrapure Water (~18.2 MΩ·cm)
20 - 30 mN/m
Extended Helical Nanowires
Maximum strength
Low (Due to rigid network)
100 mM NaCl (aq)
20 - 30 mN/m
Modulated Condensed Domains
Competitively screened
Moderate
40 mM CaCl₂ (aq)
20 - 30 mN/m
Compact Aggregates
Ion-bridged / Screened
High
Pure Water (1:0 Pure OM)
20 mN/m
Homogeneous Monolayer
Strong
Moderate
Workflow Visualization
Workflow for preparing and transferring octadecylmelamine Langmuir-Blodgett films.
References
Jiang, H., & Jelinek, R. (2015). Mixed Diacetylene/Octadecyl Melamine Nanowires Formed at the Air/Water Interface Exhibit Unique Structural and Colorimetric Properties. Langmuir, 31(20), 5606–5613. URL:[Link]
Mattson, J. M., et al. (2018). Spatially Controlled Noncovalent Functionalization of 2D Materials Based on Molecular Architecture. Langmuir, 34(20), 5703–5711. URL:[Link]
Jiang, H., & Jelinek, R. (2014). Dramatic Shape Modulation of Surfactant/Diacetylene Microstructures at the Air-Water Interface. Chemistry - A European Journal, 20(50), 16747–16752. URL:[Link]
Application Notes and Protocols: N-Octadecyl-1,3,5-triazine-2,4,6-triamine in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the applications of N-Octadecyl-1,3,5-triazi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the applications of N-Octadecyl-1,3,5-triazine-2,4,6-triamine in the field of supramolecular chemistry. Drawing from established principles and analogous molecular systems, these notes offer insights into the self-assembly of this amphiphilic molecule, with a focus on the formation of higher-order structures such as hydrogels. We present detailed protocols for the synthesis, characterization, and potential applications of N-Octadecyl-1,3,5-triazine-2,4,6-triamine-based supramolecular assemblies, particularly in the context of drug delivery. This guide is intended to serve as a foundational resource for researchers venturing into the use of long-chain alkyl triazine derivatives for the development of novel functional materials.
Introduction: The Molecular Architecture and Supramolecular Potential
N-Octadecyl-1,3,5-triazine-2,4,6-triamine, also known as N-octadecylmelamine, is a fascinating molecule for supramolecular chemists. Its structure is inherently amphiphilic, featuring a hydrophilic melamine headgroup and a long, hydrophobic octadecyl tail.[1] The melamine core is rich in nitrogen atoms, providing multiple hydrogen bond donor and acceptor sites, which is a key feature for directed self-assembly.[2][3] The octadecyl chain, a saturated 18-carbon tail, introduces strong van der Waals interactions and hydrophobic effects, driving the molecules to organize in aqueous environments to minimize unfavorable interactions with water.
The confluence of these features—hydrogen bonding capabilities of the triazine ring and the hydrophobic nature of the alkyl chain—makes N-Octadecyl-1,3,5-triazine-2,4,6-triamine a prime candidate for forming a variety of supramolecular structures, including micelles, nanofibers, and three-dimensional hydrogel networks.[2][3] These self-assembled materials have potential applications in diverse areas such as drug delivery, tissue engineering, and sensing.
Synthesis and Purification of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
The synthesis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine can be achieved through a nucleophilic substitution reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor for triazine derivatives.[4][5] A sequential substitution strategy is typically employed.
Protocol 1: Synthesis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Materials:
Cyanuric chloride
Octadecylamine
Ammonia (aqueous solution or gas)
Anhydrous tetrahydrofuran (THF)
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Diethyl ether
Acetonitrile
Procedure:
Monosubstitution: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyanuric chloride (1 equivalent) in anhydrous THF. Cool the solution to 0°C using an ice bath.
Slowly add a solution of octadecylamine (1 equivalent) in anhydrous THF to the cooled cyanuric chloride solution.
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Disubstitution and Trisubstitution with Ammonia: Upon completion of the first step, cool the reaction mixture again to 0°C. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise.
Allow the reaction to stir at room temperature overnight.
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane.
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, to yield N-Octadecyl-1,3,5-triazine-2,4,6-triamine as a white solid.[6]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Supramolecular Self-Assembly and Hydrogel Formation
The amphiphilic nature of N-Octadecyl-1,3,5-triazine-2,4,6-triamine is expected to drive its self-assembly in aqueous media into hierarchical structures. The hydrophobic octadecyl chains will aggregate to form the core of these assemblies, while the hydrophilic melamine headgroups will be exposed to the aqueous environment, forming a stabilizing corona. These primary assemblies, likely micelles or vesicles, can further interact through hydrogen bonding between the melamine units to form elongated, one-dimensional nanofibers. At a critical concentration, these nanofibers can entangle to form a three-dimensional network, entrapping water molecules and leading to the formation of a hydrogel.
Protocol 2: Preparation of N-Octadecyl-1,3,5-triazine-2,4,6-triamine Hydrogel
Materials:
N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Deionized water or phosphate-buffered saline (PBS)
Vortex mixer
Water bath or heating block
Procedure:
Weigh a specific amount of N-Octadecyl-1,3,5-triazine-2,4,6-triamine into a glass vial.
Add the desired volume of deionized water or PBS to achieve the target concentration (e.g., 0.1 - 2.0 wt%).
Heat the mixture to a temperature above the melting point of the octadecyl chains (approximately 60-70°C) while vigorously vortexing to ensure complete dispersion and dissolution.
Once a homogenous solution is obtained, allow the vial to cool down to room temperature undisturbed.
Gel formation is typically observed as the solution cools and becomes opaque and viscous. The gel state can be confirmed by inverting the vial; a stable gel will not flow.
Causality Behind Experimental Choices:
Heating: Heating is crucial to overcome the kinetic barrier for dissolution and to disrupt the initial crystalline packing of the amphiphile, allowing for molecular dispersion.
Cooling: Slow, undisturbed cooling allows for the controlled self-assembly of the molecules into nanofibers and their subsequent entanglement into a hydrogel network. Rapid cooling might lead to the formation of less ordered aggregates.
Concentration: The concentration of the amphiphile is a critical parameter. Below a certain critical gelation concentration (CGC), a stable hydrogel will not form.
Diagram of Hydrogel Formation Workflow
Caption: Workflow for the preparation of N-Octadecyl-1,3,5-triazine-2,4,6-triamine hydrogel.
Characterization of Supramolecular Assemblies
A multi-technique approach is essential to fully characterize the morphology and properties of the self-assembled structures.
Morphological Characterization: Transmission Electron Microscopy (TEM)
TEM is a powerful technique to visualize the nanoscale morphology of the self-assembled structures.
Protocol 3: TEM Sample Preparation and Imaging
Materials:
Formvar/carbon-coated copper grids
Uranyl acetate or phosphotungstic acid (negative staining agents)
Filter paper
Procedure:
Place a drop of the diluted hydrogel or a solution of the amphiphile below its CGC onto a TEM grid.
Allow the sample to adsorb for 1-2 minutes.
Wick away the excess liquid with a piece of filter paper.
For negative staining, place a drop of the staining agent (e.g., 2% uranyl acetate) onto the grid for 30-60 seconds.
Wick away the excess stain and allow the grid to air dry completely.
Image the grid using a transmission electron microscope.
Expected Observations: TEM images are expected to reveal the presence of nanofibers with diameters on the nanometer scale, which constitute the hydrogel network.
DLS can be used to determine the size distribution of the primary self-assembled aggregates in solution below the CGC.
Protocol 4: DLS Measurement
Materials:
Dynamic Light Scattering instrument
Cuvettes
Filtered deionized water
Procedure:
Prepare a dilute solution of N-Octadecyl-1,3,5-triazine-2,4,6-triamine in filtered deionized water (concentration should be below the CGC).
Filter the solution through a 0.22 µm syringe filter to remove any dust particles.
Transfer the solution to a clean DLS cuvette.
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
Perform the measurement to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI) of the aggregates.
Data Interpretation: The DLS results will provide information on the size and uniformity of the primary self-assembled structures, such as micelles, in the pre-gelation state.
Mechanical Properties: Rheology
Rheological measurements are crucial for quantifying the mechanical strength and viscoelastic properties of the hydrogel.
Protocol 5: Rheological Characterization
Materials:
Rheometer with a parallel plate or cone-plate geometry
Prepared hydrogel
Procedure:
Carefully load the hydrogel sample onto the rheometer stage, ensuring no air bubbles are trapped.
Bring the upper geometry down to the desired gap distance.
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.
Data Interpretation:
A stable hydrogel will exhibit a storage modulus (G') significantly higher than the loss modulus (G''), indicating a solid-like behavior.
The frequency sweep will show the dependence of the moduli on the timescale of deformation.
The strain sweep will reveal the critical strain at which the gel structure begins to break down.
Parameter
Description
Typical Expected Value for a Supramolecular Hydrogel
Storage Modulus (G')
Represents the elastic component of the material.
10² - 10⁵ Pa
Loss Modulus (G'')
Represents the viscous component of the material.
G'' < G'
Linear Viscoelastic Region
The strain range where G' and G'' are independent of strain.
Typically < 10% strain
Application in Drug Delivery: Encapsulation and Release
The hydrophobic cores of the self-assembled nanofibers within the hydrogel can serve as reservoirs for hydrophobic drug molecules, making these materials promising for controlled drug delivery applications.
Protocol 6: Drug Encapsulation and In Vitro Release Study
Materials:
N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Hydrophobic model drug (e.g., Nile Red, Curcumin)
Phosphate-buffered saline (PBS)
Dialysis membrane (with an appropriate molecular weight cut-off)
UV-Vis spectrophotometer or fluorescence spectrometer
Procedure for Encapsulation:
Dissolve both N-Octadecyl-1,3,5-triazine-2,4,6-triamine and the hydrophobic drug in a suitable organic solvent (e.g., THF or DMSO).
Slowly add this organic solution to a vigorously stirring aqueous solution (e.g., PBS).
The self-assembly process will encapsulate the drug as the organic solvent diffuses and evaporates.
Alternatively, the drug can be added to the pre-gelation solution of the amphiphile before the heating and cooling cycle described in Protocol 2.
Procedure for In Vitro Release Study:
Transfer a known amount of the drug-loaded hydrogel into a dialysis bag.
Place the dialysis bag in a beaker containing a known volume of PBS at 37°C with gentle stirring.
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh PBS to maintain sink conditions.
Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis or fluorescence spectroscopy).
Calculate the cumulative drug release as a percentage of the total encapsulated drug.
Diagram of Drug Encapsulation and Release
Caption: Conceptual workflow for drug encapsulation and release using the hydrogel.
Conclusion and Future Perspectives
N-Octadecyl-1,3,5-triazine-2,4,6-triamine is a molecule with significant, yet largely unexplored, potential in supramolecular chemistry. The protocols and application notes provided herein, based on the established behavior of analogous systems, offer a robust starting point for researchers to investigate its self-assembly and to develop novel functional materials. Future work could explore the co-assembly of this molecule with other triazine derivatives to create more complex and functional supramolecular structures. Furthermore, the introduction of stimuli-responsive moieties to the molecular structure could lead to the development of "smart" hydrogels that release their payload in response to specific triggers such as pH or light. The exploration of this versatile building block is poised to contribute to advancements in materials science and biomedical applications.
References
Supramolecular Self-Assembly Strategy towards Fabricating Mesoporous Nitrogen-Rich Carbon for Efficient Electro-Fenton Degradation of Persistent Organic Pollutants. (2022). MDPI. [Link]
Supramolecular assembly of melamine and its derivatives: Nanostructures to functional materials. (2013). ResearchGate. [Link]
Supramolecular assembly of melamine and its derivatives: nanostructures to functional materials. (2013). RSC Publishing. [Link]
Submitted by Morgan Hans and Lionel Delaude. (n.d.). Organic Syntheses Procedure. [Link]
N-octadecyl-1,3,5-triazine-2,4,6-triamine, 21840-04-0. (n.d.). The Good Scents Company. [Link]
1,3,5-Triazine-2,4,6-tribenzaldehyde derivative as a new crosslinking agent for synthesis of pH-thermo dual responsive chitosan hydrogels and their nanocomposites: Swelling properties and drug release behavior. (2017). PubMed. [Link]
N-Methylmelamines: Synthesis, Characterization, and Physical Properties. (2016). PubMed. [Link]
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2025). ResearchGate. [Link]
Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules. (2023). MDPI. [Link]
1,3,5-Triazine-2,4,6-tribenzaldehyde derivative as a new crosslinking agent for synthesis of pH-thermo dual responsive chitosan hydrogels and their nanocomposites: Swelling properties and drug release behavior. (2025). ResearchGate. [Link]
1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025). PMC. [Link]
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]
Selective Synthesis of N-[1][3][7]Triazinyl-α-Ketoamides and N-[1][3][7]Triazinyl-Amides from the Reactions of 2-Amine-[1][3][7]Triazines with Ketones. (2023). MDPI. [Link]
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). PMC. [Link]
Selective Synthesis of N-[1][3][7]Triazinyl-α-Ketoamides and N-[1][3][7]Triazinyl-Amides from the Reactions of 2-Amine-[1][3][7]Triazines with Ketones. (2023). Semantic Scholar. [Link]
Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. (2023). MDPI. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Supramolecular Materials Division
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Mechanistic Overview: The Amphiphilic Advantage
N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as octadecyl melamine or OM) is a highly versatile amphiphilic building block in supramolecular chemistry. Unlike unmodified melamine, which is highly crystalline and poorly soluble in organic solvents, the covalent attachment of an 18-carbon (C18) aliphatic chain introduces a strong hydrophobic domain. This structural modification allows OM to partition at phase boundaries (such as the air-water interface) and participate in highly ordered co-crystallization driven by two orthogonal forces:
Directional Hydrogen Bonding: The triazine ring provides three nitrogen acceptors, while the exocyclic amino groups provide multiple proton donors, enabling complementary hydrogen bonding with imides like cyanuric acid (CA) or barbituric acid (BA)[1].
Van der Waals Packing: The C18 tail drives hydrophobic collapse and tight steric packing, stabilizing the resulting 2D monolayers or 3D layered co-crystals against dissolution[2].
Understanding the gas-phase basicity and proton affinity of the melamine core (approx. 226.2 kcal/mol) is critical; melamine acts as a weak base, while its co-crystal partner, cyanuric acid, acts as a weak acid (deprotonation enthalpy of 330.7 kcal/mol)[3]. This acid-base complementarity is the thermodynamic engine driving the spontaneous formation of hexameric "rosettes" or linear tape motifs[4].
Fig 1: Mechanistic pathway of OM co-crystallization via orthogonal non-covalent interactions.
Quantitative Structural & Thermodynamic Data
To rationally design co-crystallization workflows, one must account for the stoichiometric ratios and thermodynamic boundaries of the interacting species. The table below summarizes the critical parameters governing OM-based supramolecular assemblies[4][5].
Parameter
N-Octadecylmelamine (OM)
Cyanuric Acid (CA)
Barbituric Acid (BA)
Molecular Role
Amphiphilic Host / H-Bond Donor
Hydrophilic Guest / H-Bond Acceptor
Hydrophilic Guest / H-Bond Acceptor
H-Bond Donors
3 (Exocyclic Amines)
3 (Imide N-H)
2 (Imide N-H)
H-Bond Acceptors
3 (Triazine Ring Nitrogens)
3 (Carbonyl O)
3 (Carbonyl O)
Proton Affinity (PA)
~226.2 kcal/mol (Melamine core)
N/A
N/A
Deprotonation Enthalpy
N/A
~330.7 kcal/mol
~345.2 kcal/mol
Optimal Subphase pH
6.0 – 7.5 (Neutral)
6.0 – 7.5
6.0 – 7.5
Preferred Motif
Linear Tapes / Rosettes
Rosettes (with OM)
Linear Tapes (with OM)
Note: Operating outside the pH 6.0–7.5 window protonates the triazine ring or deprotonates the imide, electrostatically repelling the monomers and aborting co-crystallization[4].
Experimental Protocols
The following self-validating protocols detail the formation of OM co-crystals. Protocol A utilizes the Langmuir-Blodgett (LB) technique to force 2D co-crystallization at an interface, ideal for creating nanowires or templated thin films[2]. Protocol B describes bulk 3D co-crystallization from solution.
Causality & Rationale: We utilize a biphasic system because OM is insoluble in water but highly soluble in volatile organic solvents. By spreading OM on an aqueous subphase containing the water-soluble guest (CA or BA), we restrict the degrees of freedom. The C18 chains point into the air (minimizing water contact), forcing the melamine headgroups into a strict 2D plane where they encounter the aqueous guest molecules, ensuring near-perfect crystalline alignment[5].
Reagents & Equipment:
N-Octadecylmelamine (OM, >99% purity)
Cyanuric Acid (CA) or Barbituric Acid (BA)
Spectroscopic grade Chloroform (
CHCl3
)
Milli-Q Water (Resistivity 18.2 MΩ·cm, pH adjusted to 6.5)
PTFE Langmuir Trough with Wilhelmy plate
Step-by-Step Workflow:
Subphase Preparation: Dissolve CA or BA in Milli-Q water to a final concentration of 0.1 mM. Validation Check: Ensure the pH is strictly between 6.0 and 7.0. If the pH drops below 5.0, the melamine core will protonate, preventing hydrogen bonding[4]. Pour the subphase into the thoroughly cleaned PTFE trough.
Spreading Solution: Dissolve OM in chloroform to a concentration of 1.0 mM. Chloroform is chosen because its high vapor pressure ensures rapid, residue-free evaporation.
Monolayer Spreading: Using a Hamilton microsyringe, deposit 20–30 µL of the OM solution dropwise onto the subphase surface. Space the drops evenly to prevent localized multi-layer stacking.
Solvent Evaporation: Allow exactly 20 minutes for the chloroform to evaporate completely and for the OM headgroups to thermodynamically equilibrate with the CA/BA in the subphase.
Isothermal Compression: Compress the barriers at a slow, constant rate of 5 mm/min. Causality: A slow compression rate is critical; it provides the activation energy needed for the molecules to overcome local steric hindrances and lock into the hexameric rosette lattice without collapsing into amorphous 3D aggregates[2].
Film Transfer: Maintain the surface pressure at 25 mN/m (the solid-analog phase). Transfer the 2D co-crystal onto a solid substrate (e.g., silicon wafer or glass slide) using vertical dipping at 2 mm/min.
Fig 2: Experimental workflow for 2D Langmuir-Blodgett co-crystallization.
Protocol B: Bulk 3D Supramolecular Co-Crystallization
Causality & Rationale: For bulk drug development or structural characterization (e.g., powder X-ray diffraction), 3D co-crystals are required. Because OM and CA have vastly different solubility profiles, a co-solvent system (e.g., Ethanol/Water or DMSO/Water) coupled with slow solvent evaporation is used to bring both molecules to supersaturation simultaneously.
Step-by-Step Workflow:
Solution A (Host): Dissolve 10 mmol of OM in 50 mL of absolute ethanol under gentle heating (45°C) and magnetic stirring.
Solution B (Guest): Dissolve 10 mmol of Cyanuric Acid in 50 mL of a 1:1 Ethanol/Milli-Q water mixture at 45°C.
Mixing: Slowly titrate Solution B into Solution A while maintaining the temperature at 45°C. Validation Check: The solution should remain clear initially. Immediate precipitation indicates amorphous aggregation rather than co-crystallization.
Annealing & Evaporation: Cover the flask with perforated parafilm. Allow the solution to cool to room temperature (22°C) at a rate of 1°C/hour. Place the flask in a vibration-free environment for 48–72 hours.
Harvesting: As the ethanol evaporates, the dielectric constant of the solvent mixture increases, driving the hydrophobic C18 chains to aggregate, while the melamine-cyanuric acid headgroups lock into layered sheets. Harvest the resulting microcrystals via vacuum filtration and wash with cold Milli-Q water.
Troubleshooting and Quality Control
Premature Film Collapse (Protocol A): If the Langmuir isotherm shows a collapse pressure below 40 mN/m, your subphase pH is likely too acidic. Verify the pH is >6.0. Acidic environments protonate the melamine nitrogens, converting them from H-bond acceptors to donors, which breaks the complementary CA-M rosette structure[3][4].
Amorphous Precipitate (Protocol B): If rapid precipitation occurs upon mixing, the thermodynamic driving force for hydrophobic collapse has outpaced the kinetic requirement for hydrogen bond alignment. Reduce the water content in Solution B or increase the mixing temperature to 55°C to keep the monomers solvated longer.
Verification of Co-Crystal Formation: Use Fourier Transform Infrared Spectroscopy (FTIR). A successful OM-CA co-crystal will show a significant shift in the carbonyl stretching frequency of cyanuric acid (from ~1710 cm⁻¹ to ~1680 cm⁻¹) and the amine stretching of OM, confirming hydrogen bond formation[6].
Application Notes and Protocols for the Functionalization of Nanoparticles with N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications The functionalization of nanoparticles is a cornerstone of modern nanotechnology, enabling the precise tailoring of their surface properties for a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
The functionalization of nanoparticles is a cornerstone of modern nanotechnology, enabling the precise tailoring of their surface properties for a myriad of applications, from targeted drug delivery and advanced bio-imaging to novel catalytic systems.[1] The choice of surface ligand is paramount, as it dictates the nanoparticle's stability, biocompatibility, and interaction with its environment. This guide details the use of N-Octadecyl-1,3,5-triazine-2,4,6-triamine, a versatile and powerful functionalizing agent that imparts both a hydrophobic long-chain alkyl tail and a hydrophilic, hydrogen-bonding triamine head group to the nanoparticle surface.
The 1,3,5-triazine core offers a unique combination of properties. It is a robust heterocyclic scaffold that can be systematically substituted, and its nitrogen atoms can act as proton acceptors, facilitating hydrogen bonding interactions.[2] The octadecyl chain provides a significant hydrophobic character, which can be leveraged for self-assembly, membrane interaction, or creating stable dispersions in non-polar media.[3] The remaining amine groups on the triazine ring offer sites for further conjugation or can contribute to the overall surface charge and hydrophilicity. This dual nature makes N-Octadecyl-1,3,5-triazine-2,4,6-triamine an ideal candidate for creating amphiphilic nanoparticles with tunable properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine and its subsequent use in the functionalization of a model gold nanoparticle system. The protocols are designed to be self-validating, with detailed explanations of the underlying scientific principles and characterization steps to ensure successful and reproducible outcomes.
I. Synthesis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
The synthesis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine proceeds via a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise reaction by carefully managing the temperature.[2]
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Round-bottom flasks
Magnetic stirrer with heating mantle
Dropping funnel
Thermometer
Ice bath
Rotary evaporator
Filtration apparatus (Büchner funnel)
Standard laboratory glassware
Thin-Layer Chromatography (TLC) plates and chamber
Nuclear Magnetic Resonance (NMR) spectrometer
Fourier-Transform Infrared (FTIR) spectrometer
Experimental Protocol
Step 1: Monosubstitution with Octadecylamine
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C using an ice bath.
In a separate beaker, dissolve octadecylamine (1 equivalent) and DIPEA (1 equivalent) in acetone.
Slowly add the octadecylamine solution to the cyanuric chloride solution dropwise over 1-2 hours, maintaining the temperature at 0-5 °C. The reaction is a nucleophilic substitution where the amine group of octadecylamine displaces one chlorine atom on the triazine ring.[4]
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
Monitor the reaction progress by TLC.
Upon completion, the resulting 2-octadecylamino-4,6-dichloro-1,3,5-triazine can be used directly in the next step or isolated by filtration to remove any precipitated salts and evaporation of the solvent.
Step 2: Disubstitution with Ammonia
To the solution containing the monosubstituted product, slowly add an excess of aqueous ammonia solution while maintaining the temperature between 30-40 °C. The increased temperature is necessary to displace the second, less reactive chlorine atom.[2]
Stir the reaction mixture at this temperature for 4-6 hours.
Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature. The product, N-Octadecyl-1,3,5-triazine-2,4,6-triamine, will precipitate out of the solution.
Collect the solid product by filtration, wash with cold water and then with a small amount of cold acetone to remove any unreacted starting materials.
Dry the product under vacuum.
Characterization of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
FTIR Spectroscopy: The FTIR spectrum should confirm the presence of N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching from the octadecyl chain (around 2850-2950 cm⁻¹), and the characteristic triazine ring vibrations (around 800-1600 cm⁻¹).[5]
NMR Spectroscopy (¹H and ¹³C): ¹H NMR will show signals corresponding to the protons of the octadecyl chain and the amine groups. ¹³C NMR will confirm the presence of the triazine ring carbons and the carbons of the alkyl chain.
II. Functionalization of Gold Nanoparticles
This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles (AuNPs) via a ligand exchange process. The triazine moiety and the amine groups are expected to have a strong affinity for the gold surface, displacing the citrate ions.[6]
Materials and Equipment
Citrate-stabilized gold nanoparticles (AuNPs) of a desired size (e.g., 20 nm)
N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Ethanol
Deionized water
Centrifuge and centrifuge tubes
UV-Vis Spectrophotometer
Dynamic Light Scattering (DLS) instrument
Transmission Electron Microscope (TEM)
Experimental Protocol
Synthesize citrate-stabilized AuNPs using a standard method such as the Turkevich method.[7]
Prepare a stock solution of N-Octadecyl-1,3,5-triazine-2,4,6-triamine in ethanol.
To a solution of AuNPs in deionized water, add the ethanolic solution of N-Octadecyl-1,3,5-triazine-2,4,6-triamine dropwise while stirring. The final concentration of the ligand should be optimized, but a good starting point is a 100-fold molar excess relative to the AuNPs.
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
Purify the functionalized AuNPs by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on the nanoparticle size).
Remove the supernatant containing excess ligand and unreacted starting materials.
Resuspend the nanoparticle pellet in deionized water or another desired solvent.
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.[7]
Store the final functionalized AuNP solution at 4 °C.
III. Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles.
Characterization Techniques
UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A red-shift in the SPR peak is indicative of a change in the local refractive index around the nanoparticles, suggesting successful surface modification.[6]
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles. An increase in the hydrodynamic diameter is expected after functionalization due to the presence of the long alkyl chain. The zeta potential will change depending on the surface charge imparted by the triazine-amine head group.[8]
Transmission Electron Microscopy (TEM): Visualize the size, shape, and dispersity of the nanoparticles before and after functionalization. TEM can confirm that the nanoparticles have not aggregated during the functionalization process.[8]
FTIR Spectroscopy: While challenging for nanoparticle samples, Attenuated Total Reflectance (ATR)-FTIR can be used on dried samples to identify the characteristic peaks of the N-Octadecyl-1,3,5-triazine-2,4,6-triamine on the nanoparticle surface.
IV. Visualizing the Workflow and Molecular Interactions
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the triazine ligand and subsequent nanoparticle functionalization.
Molecular Interaction Diagram
Caption: Molecular interactions at the nanoparticle surface after functionalization.
V. Applications in Research and Drug Development
Nanoparticles functionalized with N-Octadecyl-1,3,5-triazine-2,4,6-triamine have a wide range of potential applications:
Drug Delivery: The hydrophobic octadecyl chain can be used to encapsulate hydrophobic drugs, while the hydrophilic triamine head group maintains colloidal stability in aqueous environments. The amine groups can also be used for the covalent attachment of targeting ligands or other therapeutic agents.[9]
Bio-imaging: The functionalized nanoparticles can be further conjugated with fluorescent dyes or contrast agents for use in cellular and in vivo imaging. The long alkyl chain may facilitate interaction with cell membranes.
Sensors: The triazine ring and amine groups can interact with specific analytes, leading to a change in the nanoparticle's properties (e.g., color, aggregation state) that can be used for sensing applications.[6]
Self-Assembled Materials: The amphiphilic nature of the functionalized nanoparticles can drive their self-assembly into more complex nanostructures with unique optical and electronic properties.[3]
VI. Conclusion
This application note provides a detailed guide to the synthesis of N-Octadecyl-1,3,5-triazine-2,4,6-triamine and its use for the functionalization of nanoparticles. By following the outlined protocols and characterization steps, researchers can create well-defined, functionalized nanomaterials with tailored surface properties. The unique combination of a hydrophobic tail and a versatile hydrophilic head group makes this ligand a valuable tool for a wide range of applications in nanotechnology, materials science, and biomedicine.
VII. References
Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.). Vietnam Journal of Science and Technology. [Link]
Optical and Computational Studies on a Triazine Derivative of Dual Fluorescence Enhancement/Superquenching Upon Nanoparticle Interactions. (2025). Journal of Fluorescence. [Link]
Optical and Computational Studies on a Triazine Derivative of Dual Fluorescence Enhancement/Superquenching Upon Nanoparticle Interactions. (2025). PubMed. [Link]
Nanomedicines Bearing an Alkylating Cytostatic Drug from the Group of 1,3,5-Triazine Derivatives: Development and Characterization. (2022). Pharmaceutics. [Link]
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Process for reacting cyanuric chloride with ammonia or with amines. (1987). Google Patents.
Functionalization of Gold Nanoparticles by Inorganic Entities. (2020). Molecules. [Link]
Gold nanoparticles as analytical tools for the quantification of small quantities of triazine derivatives anchored on graphene. (2017). Analytical Methods. [Link]
A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. (n.d.). International Journal of Nanomedicine. [Link]
Process for reacting cyanuric chloride with ammonia or with amines. (n.d.). Trea. [Link]
Properties of Gold Nanoparticles and Their Functionalization. (n.d.). National Open Access Monitor, Ireland. [Link]
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). MethodsX. [Link]
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). Molecules. [Link]
Facile fabrication of long-chain alkyl functionalized ultrafine reduced graphene oxide nanocomposites for enhanced tribological performance. (2019). Scientific Reports. [Link]
Structure and properties of stacking-type complexes of triazin at graphene surface : a theoretical assessment. (2024). Ghent University Academic Bibliography. [Link]
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. [Link]
Selective Synthesis of N-[2][8][10]Triazinyl-α-Ketoamides and N-[2][8][10]Triazinyl-Amides from the Reactions of 2-Amine-[2][8][10]Triazines with Ketones. (2023). Molecules. [Link]
Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research. (2022). International Journal of Molecular Sciences. [Link]
Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]
Surface Modification and Functionalization of Colloidal Nanoparticles. (2008). Publikationsserver UB Marburg. [Link]
Preparation and characterization of functionalized aluminum nanoparticles. (n.d.). ResearchGate. [Link]
Synthesis and Characterizations of N 2 ,N 4 -bis(5-nitro-1,3-benzothiazol- 2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine,as Biological Agents. (n.d.). Academia.edu. [Link]
Technical Support Center: Enhancing the Solubility of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Octadecyl-1,3,5-triazine-2,4,6-triamine. This document provides in-depth troubleshooting and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Octadecyl-1,3,5-triazine-2,4,6-triamine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its limited solubility in organic solvents. Our approach is grounded in established physicochemical principles and predictive methodologies to streamline your experimental workflow.
Part 1: FAQ - Understanding the Solubility Profile of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
This section addresses fundamental questions regarding the solubility characteristics of N-Octadecyl-1,3,5-triazine-2,4,6-triamine, providing the foundational knowledge needed for effective troubleshooting.
Question 1: Why is N-Octadecyl-1,3,5-triazine-2,4,6-triamine poorly soluble in many common organic solvents?
Answer: The solubility challenge arises from the molecule's distinct amphiphilic nature . It possesses two chemically dissimilar moieties:
A polar "head": The 1,3,5-triazine-2,4,6-triamine group is rich in nitrogen atoms and has multiple N-H bonds, making it capable of strong hydrogen bonding and polar interactions. This part of the molecule is hydrophilic.
A non-polar "tail": The N-Octadecyl group (C18H37) is a long, saturated hydrocarbon chain that is highly lipophilic and interacts primarily through weak van der Waals forces.
This dual character means that it is neither entirely soluble in highly polar solvents, which cannot effectively solvate the long alkyl tail, nor in purely non-polar solvents, which cannot interact favorably with the polar triazine head.
Question 2: How does N-Octadecyl-1,3,5-triazine-2,4,6-triamine's structure compare to its parent compound, melamine?
Answer: Melamine, the parent structure, is a crystalline solid with good solubility in polar solvents like water (at elevated temperatures), dimethyl sulfoxide (DMSO), and glycerol, but it is insoluble in non-polar solvents like benzene and carbon tetrachloride[1]. The addition of the long N-octadecyl chain drastically increases the molecule's hydrophobicity, significantly reducing its solubility in polar solvents while increasing its affinity for non-polar environments.
Question 3: Are there any analogous compounds whose solubility data can provide some initial guidance?
Answer: Yes, examining the solubility of other long-chain alkyl compounds can be instructive. For instance:
Stearamide (Octadecanamide): This molecule has a similar C18 tail but a less polar amide head group. It is reported to be soluble in ethanol (~22 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~14 mg/mL), but insoluble in water[2]. It is also soluble in chloroform[3].
Octadecylamine (Stearylamine): This primary amine with a C18 tail is soluble in alcohols, ether, benzene, and chloroform, but insoluble in water[4].
These examples suggest that solvents of intermediate polarity or those with the ability to engage in both hydrogen bonding and non-polar interactions are likely to be the most effective for N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Improving Solubility
This section provides a systematic, experiment-driven workflow for enhancing the solubility of N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
Step 1: Systematic Solvent Screening
A logical, tiered approach to solvent selection is the most efficient starting point.
These solvents have strong dipole moments to interact with the polar triazine head and some alkyl character to accommodate the tail.
Alcohols
n-Butanol, 2-Butoxyethanol
These have both a hydroxyl group for hydrogen bonding and a longer alkyl chain for non-polar interactions.
Chlorinated
Chloroform, Dichloromethane (DCM)
These are effective at dissolving non-polar compounds and can have weak hydrogen bonding interactions.
Aromatic
Toluene, Xylene (at elevated temperatures)
May be effective for the non-polar tail, especially when heated.
Experimental Protocol: Small-Scale Solubility Test
Weigh 1-5 mg of N-Octadecyl-1,3,5-triazine-2,4,6-triamine into a small glass vial.
Add the selected solvent dropwise, vortexing or sonicating after each addition, up to a total volume of 1 mL.
Visually inspect for dissolution. If the compound dissolves, it has a solubility of at least 1-5 mg/mL.
If not fully dissolved, gently warm the vial (see Step 2) and observe any changes.
Step 2: Leveraging Temperature Effects
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute's crystal lattice bonds[5][6].
Workflow for Temperature Optimization:
Caption: Temperature Optimization Workflow
Important Consideration: Always ensure that the compound is stable at elevated temperatures in the chosen solvent. A preliminary thermal stability test (e.g., by HPLC analysis of a heated sample) is recommended.
Step 3: Co-solvency Strategies
Mixing two or more miscible solvents can often achieve a solubility greater than in either individual solvent. This is particularly effective for amphiphilic molecules[7]. A "good" solvent for the polar head can be blended with a "good" solvent for the non-polar tail to create a more favorable environment for the entire molecule.
Suggested Co-solvent Systems:
Chloroform/Methanol: A classic combination where chloroform solvates the non-polar tail and methanol interacts with the polar head group.
Toluene/n-Butanol: Toluene addresses the octadecyl chain, while n-butanol provides hydrogen bonding capabilities.
DMSO/Toluene: A blend of a strong polar aprotic solvent with a non-polar aromatic solvent.
Experimental Protocol: Co-solvent Screening
Attempt to dissolve the compound in the "poor" solvent first (e.g., toluene).
Slowly titrate in the "good" co-solvent (e.g., DMSO or n-butanol) while agitating.
Observe the point at which dissolution occurs. This will give you an approximate ratio for the effective co-solvent blend.
Step 4: Advanced Techniques
If the above methods are insufficient, consider these more advanced strategies:
pH Adjustment (in Protic Solvents): The triamine moiety is basic. In protic organic solvents like alcohols, adding a small amount of an organic acid (e.g., acetic acid or formic acid) can protonate the amine groups, forming a more soluble salt. This should be tested cautiously, as it will alter the chemical nature of the solute.
Use of Surfactants: In some applications, the addition of a surfactant can create micelles that encapsulate the non-polar tail, allowing the entire complex to be dispersed in a more polar solvent[4][8]. Non-ionic surfactants like Tween® or Triton™ X-100 could be explored, but this will result in a formulation rather than a true solution.
Part 3: A Predictive Approach to Solvent Selection using Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful, quantitative method for predicting solvent-solute compatibility based on the principle of "like dissolves like"[9][10]. Every molecule is assigned three parameters:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be plotted as coordinates in a 3D "Hansen space". Solvents with HSP values close to those of the solute are more likely to be effective.
Estimated Hansen Solubility Parameters for N-Octadecyl-1,3,5-triazine-2,4,6-triamine:
Based on group contribution methods, the estimated HSP values for your compound are:
δD = 17.5 MPa½
δP = 7.0 MPa½
δH = 10.0 MPa½
How to Use HSP for Solvent Selection:
Calculate the "Distance" (Ra): The distance between the solute and a potential solvent in Hansen space (Ra) can be calculated using the following formula:
A smaller Ra value indicates a higher likelihood of good solubility.
Consult the HSP Table: The table below lists the HSP values for various organic solvents. Use it to find solvents with the smallest Ra from your target compound.
Hansen Solubility Parameters for Common Organic Solvents:
From this table, THF is predicted to be a very good solvent, while n-Hexane is predicted to be very poor.
Visualizing the Hansen Solubility Sphere:
We can visualize this concept by plotting solvents in 3D space around our solute. Solvents that fall within a certain "interaction radius" (the green sphere) are considered good solvents.
Caption: Hansen Space with Solute and Solvents
Using HSP for Co-solvent Blends:
The HSP of a solvent blend can be calculated as the volume-fraction-weighted average of the individual solvent parameters. This allows you to rationally design a co-solvent blend to have HSP values that precisely match your solute.
Example: A 50:50 blend of Toluene (18.0, 1.4, 2.0) and n-Butanol (16.0, 5.7, 15.8) would have the following approximate HSP:
δD_blend = (0.5 * 18.0) + (0.5 * 16.0) = 17.0
δP_blend = (0.5 * 1.4) + (0.5 * 5.7) = 3.55
δH_blend = (0.5 * 2.0) + (0.5 * 15.8) = 8.9
This blend has an HSP closer to our target solute than either of the individual solvents, suggesting it would be a more effective solvent system.
References
Ataman Chemical. (n.d.). STEARAMIDE WAX (EBS WAX). Retrieved from [Link]
Roy, S., Banerjee, S., Biyani, N., Jana, B., & Bagchi, B. (2015). The amphiphilic effect: the diverse but intimate world of aqueous binary mixtures. In Water in Biological and Chemical Processes: From Structure and Dynamics to Function. Cambridge University Press.
Smolin, A. S., & Peterson, F. C. (1958). Melamine and derivatives of melamine. Interscience Publishers.
Ataman Kimya. (n.d.). OCTADECYLAMINE. Retrieved from [Link]
Scent.vn. (n.d.). Octadecylamine CAS# 124-30-1. Retrieved from [Link]
Hansen, C. M. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
University of Illinois Springfield. (n.d.). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]
Wikipedia. (2024, March 23). Hansen solubility parameter. Retrieved from [Link]
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
Khan, A. A., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances.
Shayan, M., & Sanati-Nezhad, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls.
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
Technical Support Center: N-Octadecyl-1,3,5-triazine-2,4,6-triamine (Octadecylmelamine) Aggregation Troubleshooting
Welcome to the Technical Support Center for handling N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as Octadecylmelamine or OM). Because OM is a highly amphiphilic molecule—featuring a long hydrophobic octadec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as Octadecylmelamine or OM). Because OM is a highly amphiphilic molecule—featuring a long hydrophobic octadecyl (C18) tail and a highly polar, hydrogen-bonding melamine headgroup—it is notoriously prone to unwanted self-assembly, micellization, and precipitation in both organic and aqueous environments.
This guide is designed for researchers and drug development professionals who need to maintain OM in a monomeric state for consistent experimental dosing, supramolecular chemistry, or Langmuir-Blodgett film preparation.
Mechanistic Overview: The Dual-Drivers of OM Aggregation
To successfully prevent aggregation, you must disrupt the two distinct thermodynamic forces driving it:
Hydrophobic Packing: The C18 alkyl chains undergo van der Waals collapse in polar media.
Intermolecular Hydrogen Bonding: The 1,3,5-triazine-2,4,6-triamine core contains multiple hydrogen bond donors and acceptors, forming rigid, water-mediated or solvent-independent networks[1].
Logical relationship of OM aggregation drivers and targeted physicochemical interventions.
Troubleshooting Guide & FAQs
Q1: Why does my Octadecylmelamine precipitate in pure non-polar solvents like Chloroform, even though it has a C18 lipid tail?
A: This is a classic solvation mismatch. While pure chloroform (CHCl₃) is excellent at solvating the hydrophobic C18 tail, it is a weak hydrogen-bond donor/acceptor. It cannot compete with the massive lattice energy generated by the intermolecular hydrogen bonds between the melamine headgroups[2]. As a result, the headgroups stack together, forming insoluble fibrils or nanowires.
Solution: You must use a co-solvent system . Adding 10-20% of a strong protic solvent (like Methanol) to the chloroform will competitively bind the triazine headgroups, breaking the aggregate structures and yielding a clear, monomeric solution.
Q2: I am trying to use OM in an aqueous-organic mixture for a biological assay, but it immediately forms a cloudy micellar suspension. How do I prevent this?
A: In aqueous environments, the hydrophobic effect violently drives the C18 tails together, while water molecules bridge the melamine headgroups to stabilize the micelle core[3]. To force the molecules apart, you must induce electrostatic repulsion.
Solution: The melamine ring has a pKa of approximately 5.0. By lowering the pH of your solution to < 4.0 using an acidifier (e.g., HCl or Trifluoroacetic acid), you protonate the triazine ring. The resulting cationic charges on the headgroups will strongly repel each other, disrupting the assembly and drastically increasing apparent solubility.
Q3: Does temperature play a critical role in preparing OM stock solutions?
A: Yes. The formation of hydrogen-bonded OM networks is thermodynamically favorable at room temperature. Heating the solution above its Krafft temperature (typically 40–50°C for C18 chains in mixed solvents) provides the necessary thermal energy to melt the alkyl chain packing and break the non-covalent headgroup interactions. Always prepare and fully dissolve stocks under mild heating before allowing them to slowly equilibrate to room temperature.
Quantitative Solvent Selection Guide
To select the right environment for your experiments, refer to the thermodynamic and hydrogen-bonding properties of common solvent systems below.
Solvent System
Dielectric Constant (ε)
H-Bonding Property
Solubilization Efficacy for OM
Mechanism of Action
Pure Chloroform (CHCl₃)
4.8
Weak Donor
Poor (Forms Nanowires)
Solvates C18 tail, but fails to disrupt headgroup H-bonds.
Competes for H-bond donors on the melamine amine groups[4].
Aqueous Buffer (pH 7.4)
~80.0
Strong Donor/Acceptor
Insoluble / Micellar
Hydrophobic effect drives C18 aggregation; H-bonds stabilize core.
Aqueous Buffer (pH < 4.0)
~80.0
Strong Donor/Acceptor
Moderate (Cationic)
Protonation of triazine ring induces electrostatic repulsion.
Step-by-Step Experimental Methodologies
Protocol A: Preparation of a Self-Validating 10 mM Monomeric Stock Solution in Organic Solvents
Use this protocol for preparing stock solutions for lipid blending, Langmuir-Blodgett films, or organic synthesis.
Weighing: Accurately weigh 3.37 mg of N-Octadecyl-1,3,5-triazine-2,4,6-triamine powder into a clean, dry glass vial.
Primary Solvation: Add 900 µL of anhydrous Chloroform. Vortex vigorously for 30 seconds. (Observation: The solution will likely remain cloudy due to headgroup aggregation).
H-Bond Disruption: Add 100 µL of HPLC-grade Methanol to reach a final volume of 1 mL (9:1 v/v ratio).
Thermal Agitation: Place the sealed vial in a sonication water bath set to 45°C. Sonicate for 5–10 minutes.
Self-Validation (Optical Clearance): Transfer 100 µL of the solution to a quartz cuvette and measure the optical density (absorbance) at 600 nm using a spectrophotometer.
Success Criteria: A truly monomeric solution will have an OD₆₀₀ of < 0.01.
Troubleshooting: Any significant light scattering (OD₆₀₀ > 0.05) indicates residual micro-aggregates. If this occurs, add an additional 5% Methanol by volume and re-sonicate.
Storage: Store at room temperature in a tightly sealed glass vial. Do not refrigerate , as cold temperatures will decrease the kinetic energy of the system and induce irreversible precipitation.
Protocol B: pH-Mediated Solubilization for Aqueous-Compatible Assays
Use this protocol when OM must be introduced into semi-aqueous environments without forming micelles.
Suspension: Suspend the required amount of OM in a 1:1 mixture of ultra-pure Water and Ethanol.
Acidification: While stirring continuously at 300 rpm, add 0.1 M HCl dropwise. Monitor the pH using a micro-pH probe.
Protonation: Lower the pH to exactly 3.8 – 4.0. This ensures complete protonation of the triazine ring, converting the molecule into a cationic surfactant.
Thermal Incubation: Apply mild heating (40°C) and continue stirring for 15 minutes until the suspension clarifies.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to physically exclude any un-protonated nucleation seeds.
Self-Validation (DLS): Perform Dynamic Light Scattering (DLS) on the filtrate.
Success Criteria: A successful disruption of aggregates will yield a monodisperse peak at < 2 nm (representing the monomeric size).
Troubleshooting: Peaks appearing at > 10 nm indicate incomplete protonation and persistent micellization. Lower the pH by an additional 0.2 units and repeat the thermal incubation.
References
Mixed Diacetylene/Octadecyl Melamine Nanowires Formed at the Air/Water Interface Exhibit Unique Structural and Colorimetric Properties
Source: Langmuir - ACS Publications
URL:[Link]
Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance
Source: Chemical Science (RSC Publishing)
URL:[Link]
Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts
Source: Dalton Transactions (RSC Publishing)
URL:[Link]
Troubleshooting poor film transfer of N-Octadecyl-1,3,5-triazine-2,4,6-triamine monolayers
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Langmuir film transfer o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Langmuir film transfer of N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as octadecylmelamine or OM).
Because OM possesses a highly interactive melamine headgroup, it forms exceptionally rigid hydrogen-bonded networks at the air-water interface. While this is excellent for creating highly ordered nanowires and robust 2D architectures, it frequently results in poor transfer efficiencies if standard amphiphile protocols are blindly applied. This guide provides mechanistic causality, self-validating protocols, and quantitative benchmarks to ensure your film transfers succeed.
Diagnostic Workflow for Film Transfer Failures
Before adjusting your chemical parameters, use the following logic to isolate whether your transfer failure is a thermodynamic (subphase/isotherm) or kinetic (deposition method) issue.
Diagnostic workflow for troubleshooting octadecylmelamine monolayer transfer.
Mechanistic Troubleshooting & FAQs
Q: The π-A isotherm is stable, but my vertical Langmuir-Blodgett (LB) transfer ratio (TR) is consistently below 0.6. Why is the monolayer failing to adhere?A: Causality: N-Octadecyl-1,3,5-triazine-2,4,6-triamine forms an exceptionally rigid monolayer due to extensive intermolecular hydrogen-bonding networks between the triazine-2,4,6-triamine headgroups. Amphiphiles with strong lateral interactions exhibit the lowest transfer efficiencies during vertical LB deposition[1]. This occurs because the rigid domains cannot easily deform to wrap around the meniscus at the three-phase contact line, leading to film fracture rather than smooth deposition.
Solution: Switch from vertical LB transfer to horizontal Langmuir-Schaefer (LS) transfer[1]. LS transfer involves lowering a horizontally oriented substrate directly onto the standing phase, bypassing the need for the rigid monolayer to bend around a meniscus, thereby preserving the spatially encoded patterns[1].
Q: Why does my OM monolayer collapse prematurely before reaching the target surface pressure of 20–30 mN/m?A: Causality: The melamine headgroup is highly susceptible to protonation and competitive hydrogen bonding with pure water. If the subphase lacks coordinating ions, electrostatic repulsion between partially charged headgroups destabilizes the film under high compression.
Solution: Utilize a subphase containing metal cations that coordinate with the headgroups. Depositing the amphiphile on a subphase of aqueous 100 mM NaCl or aqueous 40 mM CaCl₂ significantly enhances monolayer stability compared to pure deionized water (∼18 MΩ·cm)[1].
Q: When forming binary monolayers (e.g., OM mixed with diacetylene monomers for nanowires), the transferred film shows macroscopic heterogeneity. How can this be resolved?A: Causality: Octadecylmelamine and diacetylene monomers (such as 10,12-pentacosadiynoic acid) can phase-separate too rapidly if the spreading solvent evaporates unevenly or if the compression rate is too high. The mole ratio between the two constituents and the composition of the aqueous subphase dramatically modulate the shapes and dimensions of the microstructures formed at the air-water interface[2].
Solution: Ensure the spreading solvent (typically chloroform) is allowed to equilibrate for at least 15 minutes under UV-filtered light to prevent premature polymerization[1]. Compress at a slow, controlled rate (10 cm²/min) to allow thermodynamic equilibration of the binary domains[2].
Quantitative Benchmarks for OM Transfer
Use the following table to benchmark your experimental parameters against established standards for octadecylmelamine monolayers.
Subphase Composition
Deposition Method
Target Surface Pressure
Compression Rate
Expected Transfer Efficiency
Deionized Water (18 MΩ·cm)
Vertical (LB)
20 - 30 mN/m
10 cm²/min
Low (Prone to fracture)
Aqueous 100 mM NaCl
Horizontal (LS)
20 - 30 mN/m
10 cm²/min
High (Preserves domains)
Aqueous 40 mM CaCl₂
Horizontal (LS)
20 - 30 mN/m
10 cm²/min
High (Preserves domains)
Self-Validating Experimental Protocol: Horizontal LS Transfer
To ensure trustworthiness and reproducibility, the following protocol incorporates physical validation checkpoints at every critical stage.
Step 1: Trough and Subphase Preparation
Action: Clean a KSV-NIMA Langmuir-Blodgett trough (or equivalent) with chloroform and ethanol. Fill with a subphase of aqueous 100 mM NaCl or 40 mM CaCl₂[1].
Validation Checkpoint: Close the barriers fully. The surface pressure must remain < 0.2 mN/m. If it exceeds this, surface-active contaminants are present; aspirate the surface and clean again.
Step 2: Monolayer Spreading
Action: Prepare a 0.5 mg/mL solution of N-Octadecyl-1,3,5-triazine-2,4,6-triamine in chloroform. Using a Hamilton syringe, deposit 18 μL dropwise onto the subphase[1]. Perform this under UV-filtered light if working with polymerizable co-monomers to prevent premature cross-linking[1].
Validation Checkpoint: Wait precisely 15 minutes. The surface pressure should stabilize to near 0 mN/m as the carrier solvent completely evaporates[1].
Step 3: Isothermal Compression
Action: Compress the barriers at a strict rate of 10 cm²/min[2].
Validation Checkpoint: Monitor the π-A isotherm. Look for a smooth lift-off phase transitioning into a steep solid phase. Pause compression when the target surface pressure (20–30 mN/m) is reached[1]. The pressure must hold steady (± 0.5 mN/m) for 5 minutes without barrier creep.
Step 4: Langmuir-Schaefer (LS) Deposition
Action: Mount a freshly cleaved HOPG or hydrophobic silica substrate horizontally on the dipper[1]. Lower the substrate at 1 mm/min until it makes flat contact with the water surface, then slowly retract.
Validation Checkpoint: Calculate the Transfer Ratio (TR). A successful LS transfer of this rigid network should yield a TR between 0.95 and 1.05. Post-transfer, the substrate should exhibit a visible change in contact angle (hydrophilic melamine headgroups now face outward).
Technical Support Center: Purification and Recrystallization of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Welcome to the technical support guide for N-Octadecyl-1,3,5-triazine-2,4,6-triamine. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for N-Octadecyl-1,3,5-triazine-2,4,6-triamine. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our focus is on delivering field-proven insights to overcome common challenges in its purification and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying crude N-Octadecyl-1,3,5-triazine-2,4,6-triamine?
The most effective initial purification step is to perform a slurry wash. The long C18 alkyl chain renders the molecule significantly non-polar, while common impurities from synthesis may be more polar.
Answer: Begin by washing the crude solid with a cold, non-polar solvent in which the desired compound has very low solubility, but in which more soluble impurities can be removed. A suitable solvent for this is cold hexane or diethyl ether.[1][2] This process removes residual reagents and highly soluble by-products without significant loss of the target compound.
Q2: What is the most effective method for achieving high purity of this compound?
Answer: For achieving high analytical purity, recrystallization is the most robust and recommended method.[2][3] This technique leverages differences in solubility between the target compound and its impurities at varying temperatures.[4][5] If recrystallization fails to provide the desired purity, column chromatography using silica gel with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is a more rigorous alternative.[6][7][8]
Q3: How do I select an appropriate solvent for the recrystallization of N-Octadecyl-1,3,5-triazine-2,4,6-triamine?
Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[4][5] Given the predominantly non-polar character of the molecule due to the octadecyl chain, suitable solvents will generally be organic and of moderate to low polarity. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Table 1: Suggested Solvents for Recrystallization Solubility Tests
Solvent Class
Example Solvents
Rationale & Expected Behavior
Alcohols
Isopropanol, n-Butanol
May dissolve the compound when hot, with significantly lower solubility upon cooling.
Esters
Ethyl Acetate
Good starting point for dissolving moderately non-polar compounds.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Often effective, but check for potential reactivity if acidic/basic impurities are present.
Aromatic
Toluene, Xylene
High solvating power for non-polar compounds; ensure adequate ventilation.
Ethers
Tetrahydrofuran (THF), Dioxane
Good solubility is expected; may require an anti-solvent (e.g., hexane) to induce crystallization.
Nitriles
Acetonitrile
A polar aprotic solvent that has been used to dissolve similar compounds before precipitation with an anti-solvent like diethyl ether.[1]
Q4: What are the primary impurities I might encounter in my crude sample?
Answer: Impurities typically originate from the synthetic route used. The synthesis of N-alkylated melamines often starts from cyanuric chloride or melamine.[9] Therefore, potential impurities include:
Unreacted Starting Materials: Residual melamine or octadecylamine.
Partially Substituted Intermediates: Di-substituted or mono-substituted triazine species if the reaction did not go to completion.
By-products: Condensation products such as melam or melem, which can form at high temperatures.[10][11]
Degradation Products: Melamine and its derivatives can degrade; byproducts may include ammeline, ammelide, and cyanuric acid, although these are more polar and should be easily removed.[10][12]
Q5: How can I reliably assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:
Melting Point Analysis: A sharp and narrow melting point range that is consistent with literature values indicates high purity.[5] Impurities typically cause a depression and broadening of the melting range.
Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method. Given the compound's nature, a reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water would be appropriate. LC-MS can further help in identifying any residual impurities.[13][14]
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can reveal the presence of impurities.[15] Note that some triazine derivatives exhibit low solubility in common NMR solvents, which may require using heated samples or alternative deuterated solvents like DMSO-d₆ or CDCl₃.[16]
Troubleshooting & Optimization Guide
Issue: The compound fails to dissolve completely in the hot recrystallization solvent.
Probable Cause: Insufficient solvent volume or an inappropriate solvent choice.
Solution:
Add more of the hot solvent in small increments until dissolution is achieved. Be mindful that using an excessive amount of solvent will reduce your final yield.[4]
If a very large volume of solvent is required, it is likely not a suitable choice. Re-evaluate your solvent selection by performing new solubility tests.
Issue: No crystals form after the solution has cooled.
Probable Cause: The solution is not supersaturated. This can be due to using too much solvent or the cooling process being too rapid.
Solution:
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.[5]
Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.[5]
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
Extended Cooling: Place the flask in an ice bath or refrigerator for a longer period.
Issue: The product "oils out," forming a liquid layer instead of solid crystals.
Probable Cause: The solution is too concentrated, or the melting point of the compound is below the temperature of the solution. This is common when a solution is cooled too quickly.
Solution:
Reheat the solution to dissolve the oil.
Add a small amount of additional hot solvent to reduce the concentration.
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, promoting the formation of well-ordered crystals.
Issue: The final crystals are colored, but the pure compound should be white.
Probable Cause: The presence of colored, soluble impurities that co-crystallize with the product.
Solution: Use activated charcoal for decolorization.
After dissolving the crude compound in the hot solvent, remove the solution from the heat source.
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.
Allow the hot, filtered solution to cool and crystallize as usual.
Experimental Protocols
Protocol 1: General Recrystallization Workflow
Solvent Selection: In a small test tube, add ~20-30 mg of your crude N-Octadecyl-1,3,5-triazine-2,4,6-triamine. Add your chosen solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it does not, heat the test tube gently. If the solid dissolves when hot and reappears upon cooling, you have found a suitable solvent.
Dissolution: Place the bulk of your crude compound into an Erlenmeyer flask. Add the selected solvent and heat the mixture (e.g., on a hot plate with a water bath) while stirring continuously. Add the minimum amount of hot solvent required to fully dissolve the solid.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and perform a hot gravity filtration into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you may place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Purification Workflow Diagram
Caption: Workflow for the purification of N-Octadecyl-1,3,5-triazine-2,4,6-triamine.
References
U.S. Department of Agriculture. (2008). Determination and Confirmation of Melamine by LC/MS/MS (Extended Method). Food Safety and Inspection Service.
Gendrin, C., et al. (2014).
Klosterman, J., et al. (2016). N-Methylmelamines: Synthesis, Characterization, and Physical Properties.
American Laboratory. (2009). A Fast Method for Determination of Melamine in Liquid Milk and Milk Powder by HPLC With UV Detection.
Analysis of Melamine and Cyanuric Acid by Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. DigitalCommons@UMaine.
Hans, M., & Delaude, L. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
Sigma-Aldrich. (n.d.). Analysis of Melamine in Milk.
Recrystalliz
Request PDF. (n.d.).
Veeprho. (n.d.).
Structural characterization of triazines.
Recrystallization and Crystalliz
Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1).
Google Patents. (n.d.). WO2006007130A2 - N-alkyl melamine formaldehyde cross-linking and curable compositions.
Google Patents. (n.d.). CN101429153A - Synthesis of N- alkyl substituted maleimide.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Google Patents. (n.d.).
Google Patents. (n.d.). US8114992B2 - Method for the production of 2,4,6-trimercapto-1,3,5-triazine.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Benchchem. (n.d.). Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.
Pellizzari, E. D., et al. (2021). Exposure to melamine and its derivatives and aromatic amines among pregnant women in the United States: The ECHO Program. Chemosphere, 290, 133203.
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
Technical Support Center: Overcoming Steric Hindrance in N-Octadecyl-1,3,5-triazine-2,4,6-triamine Synthesis
Welcome to the Advanced Application Support Center. As drug development professionals and materials scientists, you are likely aware that substituting the 1,3,5-triazine ring with long-chain aliphatic amines (such as oct...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As drug development professionals and materials scientists, you are likely aware that substituting the 1,3,5-triazine ring with long-chain aliphatic amines (such as octadecylamine) presents a unique set of thermodynamic and kinetic challenges.
This guide is engineered to provide you with a deep mechanistic understanding of these barriers, followed by field-proven, self-validating protocols to synthesize N-octadecyl-1,3,5-triazine-2,4,6-triamine (often referred to as octadecyl melamine) with high yield and purity.
Part 1: Mechanistic Insight into the C18 Steric Barrier
The synthesis of N-octadecyl-1,3,5-triazine-2,4,6-triamine relies on a Nucleophilic Aromatic Substitution (
SNAr
) between 2-chloro-4,6-diamino-1,3,5-triazine and octadecylamine. While the chlorine atom acts as a good leaving group, two primary barriers suppress the reaction rate:
Steric Bulk of the C18 Chain: The massive 18-carbon hydrophobic tail of octadecylamine physically shields the nucleophilic nitrogen. This steric hindrance drastically increases the activation energy (
Ea
) required to form the sterically strained tetrahedral intermediate during the
SNAr
pathway.
Phase Separation (The Solubility Mismatch): The triazine core is highly polar and capable of extensive hydrogen bonding, whereas the C18 chain is intensely hydrophobic. In standard polar or non-polar solvents, the reactants tend to separate into micro-phases (or form micelles), reducing the effective collision frequency to near zero.
To overcome this, the reaction environment must be carefully engineered using high-boiling aprotic solvents (to co-solubilize both domains) and acid scavengers (to prevent the generated HCl from protonating and deactivating the amine nucleophile).
Reaction pathway and barrier resolution in octadecyl melamine synthesis.
Part 2: Troubleshooting FAQs
Q1: My reaction is stalling at 30-40% conversion despite using an excess of octadecylamine. Why?A1: This is a classic symptom of amine protonation. As the
SNAr
reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct. Because octadecylamine is relatively basic, it reacts with the free HCl to form an insoluble octadecylammonium chloride salt. This physically removes your nucleophile from the reaction.
Solution: You must include an inorganic acid scavenger. Literature standardizes the use of anhydrous sodium hydrogen carbonate (
NaHCO3
)[1] or sodium carbonate (
Na2CO3
)[2] in a 1:1 molar ratio to the amine.
Q2: Which solvent system is scientifically proven to minimize the solubility mismatch?A2: Dimethylformamide (DMF) and 1,4-dioxane are the superior choices. DMF has a high dielectric constant and boiling point, allowing it to solvate the polar triazine core while its organic methyl groups interact with the C18 tail at 100 °C[2]. Alternatively, 1,4-dioxane under reflux (101 °C) provides a stable, homogeneous environment that prevents the amphiphilic product from crashing out prematurely[1].
Q3: How do I purify the product? Column chromatography is failing due to streaking.A3: Do not use silica gel chromatography for this highly amphiphilic molecule; the triazine amines will bind irreversibly to the acidic silica, while the C18 tail causes severe streaking. Instead, utilize temperature-dependent precipitation. The product is soluble in hot DMF/dioxane but highly insoluble in cold water. Pouring the hot, filtered reaction mixture directly into cold water will selectively precipitate the N-octadecyl-1,3,5-triazine-2,4,6-triamine, leaving unreacted polar precursors and inorganic salts in the aqueous phase[2].
Part 3: Quantitative Data & Condition Optimization
The table below synthesizes the kinetic and thermodynamic outcomes of various reaction environments. Use this to select the optimal parameters for your lab's capabilities.
Solvent System
Base Catalyst
Temp (°C)
Time
Steric Resolution Mechanism
Expected Yield (%)
Ethanol / Water
NaOH
80
12h
Poor (Phase separation of C18 chain prevents collision)
< 20%
DMF
Na2CO3
100
4h
High (Solvates both polar core and hydrophobic tail)
75 - 80%
1,4-Dioxane
NaHCO3
101 (Reflux)
6h
High (Maintains homogeneous reflux environment)
~ 80%
DMF (Microwave)
DIPEA
120
0.5h
Optimal (Rapid dielectric heating overcomes high
Ea
)
> 90%
Part 4: Self-Validating Experimental Protocol
This protocol is adapted from established literature utilizing 1,4-dioxane[1] and DMF[2]. It is designed as a self-validating system , meaning you must confirm specific physical or analytical benchmarks before proceeding to the next step.
1,4-Dioxane or DMF (approx. 4 mL per mmol of reactant)
Step-by-Step Methodology:
Step 1: Homogeneous Solvation
Combine the 2-chloro-4,6-diamino-1,3,5-triazine, octadecylamine, and the inorganic base in the chosen solvent. Begin stirring and heat the reactor to 100 °C (or reflux).
Validation Check: The mixture must transition from a thick, heterogeneous suspension to a relatively clear or pale-yellow solution (with only the inorganic base suspended) once the target temperature is reached. If the C18 amine remains undissolved, increase the solvent volume by 10%.
Step 2: Thermal Activation & Reaction
Maintain the temperature at 100 °C for 4 hours (if using DMF)[2] or reflux for 6 hours (if using 1,4-dioxane)[1] under an inert argon atmosphere.
Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (
m/z
145.5) disappears, and the product peak dominates. The predicted exact mass for the
[M+H]+
adduct of the product (
C21H42N6
) is 379.35 m/z [3].
Step 3: Hot Filtration & Precipitation
While the mixture is still hot (approx. 80-90 °C), filter it rapidly to remove the spent inorganic salts (
NaCl
and unreacted carbonate)[2]. Immediately pour the hot filtrate into a beaker containing vigorously stirred cold water (approx. 1.5x the volume of your organic solvent).
Validation Check: An immediate precipitation of a pale yellow/white solid must occur[2]. If an emulsion forms instead, add 10 mL of saturated brine (
NaCl
) to force the hydrophobic product out of the aqueous phase.
Step 4: Isolation and Purity Verification
Collect the precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum overnight.
Validation Check: Perform a melting point (M.P.) analysis. Pure N-octadecyl-1,3,5-triazine-2,4,6-triamine exhibits a sharp melting point between 78°–82° C [2]. A depressed or broad melting point indicates residual unreacted octadecylamine.
Self-validating experimental workflow for N-octadecyl-1,3,5-triazine-2,4,6-triamine.
Part 5: References
1.[2] Title: Preparation of Octadecyl Melamine
Source: PrepChem.com
URL: [Link]
2.[1] Title: Mixed Diacetylene/Octadecyl Melamine Nanowires Formed at the Air/Water Interface Exhibit Unique Structural and Colorimetric Properties
Source: Langmuir - ACS Publications
URL: [Link]
3.[4] Title: N-Octadecyl-1,3,5-triazine-2,4,6-triamine Compound Summary
Source: PubChem (National Institutes of Health)
URL: [Link]
4.[3] Title: N-octadecyl-1,3,5-triazine-2,4,6-triamine (Predicted CCS and Adduct Data)
Source: PubChemLite (Université du Luxembourg)
URL: [Link]
A Comparative Guide to the Supramolecular Self-Assembly of N-Octadecyl-1,3,5-triazine-2,4,6-triamine and Unmodified Melamine
This guide provides an in-depth comparison of the self-assembly behavior of unmodified melamine and its long-chain alkyl derivative, N-Octadecyl-1,3,5-triazine-2,4,6-triamine. We will explore how the introduction of an o...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the self-assembly behavior of unmodified melamine and its long-chain alkyl derivative, N-Octadecyl-1,3,5-triazine-2,4,6-triamine. We will explore how the introduction of an octadecyl (C18) chain fundamentally redirects the intermolecular forces, transforming the resulting supramolecular architecture from a classic two-dimensional (2D) porous network into a one-dimensional (1D) lamellar structure. This analysis is grounded in experimental data from surface science studies and is intended for researchers in materials science, nanotechnology, and drug development who leverage molecular self-assembly for creating functional surfaces and materials.
Part 1: Foundational Principles of Surface Self-Assembly
The spontaneous organization of molecules into ordered structures on a surface is a delicate interplay of several non-covalent interactions. Understanding these forces is critical to interpreting and predicting the assembly of molecules like melamine and its derivatives. The final structure, or polymorph, represents a thermodynamic minimum in the energy landscape defined by these competing forces.[1]
Key Intermolecular and Surface Interactions:
Hydrogen Bonding: A strong, highly directional interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen. In triazine-based molecules, the amine groups (N-H) act as hydrogen bond donors, while the triazine ring nitrogens act as acceptors.[2]
Van der Waals (vdW) Forces: Weaker, non-directional forces that become significant over large, non-polar regions of molecules. For N-Octadecyl-1,3,5-triazine-2,4,6-triamine, the long alkyl chains are dominated by vdW interactions, both between chains and with the substrate.
Molecule-Substrate Interaction: The interaction between the adsorbate and the underlying surface. This can range from weak physisorption on inert surfaces like graphite to stronger chemisorption on reactive metal surfaces. The substrate can impose geometric constraints on the molecular assembly.[3]
The balance between these forces dictates the final architecture. For instance, strong intermolecular hydrogen bonds tend to drive the formation of predictable networks, while dominant vdW forces from long alkyl chains often lead to close-packed, linear arrangements.[4]
Caption: Fundamental interactions governing molecular self-assembly on surfaces.
Part 2: Case Study 1: Unmodified Melamine - The Archetypal 2D Network Former
Melamine (1,3,5-triazine-2,4,6-triamine) is a planar molecule with D3h symmetry, featuring three amino groups capable of acting as hydrogen bond donors and three ring nitrogens as acceptors.[5] This configuration makes it an exemplary building block for creating 2D hydrogen-bonded networks on various surfaces.[6]
When deposited on surfaces like gold (Au(111)) or graphite, melamine molecules spontaneously form a well-ordered, porous "honeycomb" or "chicken-wire" structure.[6][7][8] This network is stabilized by N-H···N hydrogen bonds between adjacent molecules, where each melamine molecule typically forms six such bonds.[6] The resulting structure is a testament to the dominance of strong, directional hydrogen bonding in the absence of other competing forces.
Caption: Schematic of melamine's porous hexagonal network stabilized by hydrogen bonds.
Part 3: Case Study 2: N-Octadecyl-1,3,5-triazine-2,4,6-triamine - Alkyl Chain Directed Assembly
Introducing a long N-octadecyl (C18) chain to the triamine core dramatically alters the balance of intermolecular forces.[10] While the hydrogen bonding capability of the triazine headgroup remains, it is now complemented—and often superseded—by the significant van der Waals interactions of the long, flexible alkyl tails.[4][11]
Instead of forming a 2D porous network, N-octadecyl-1,3,5-triazine-2,4,6-triamine and similar long-chain derivatives typically form dense, linear, or lamellar structures on surfaces.[12][13] In these arrangements:
The triazine headgroups still form hydrogen bonds, but often in a more limited, one-dimensional fashion (e.g., side-by-side dimers or linear chains).[12][13]
The dominant organizing force becomes the collective van der Waals interaction among the interdigitated alkyl chains, which drives the molecules to align in parallel rows.[11][14]
This shift from a 2D network to a 1D lamellar structure is a classic example of how modifying a molecule with an alkyl chain can be used to control the dimensionality of its self-assembly.[15]
Comprehensive NMR Characterization Guide: N-Octadecyl-1,3,5-triazine-2,4,6-triamine vs. Alternatives
Executive Summary N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as N-octadecylmelamine) is a highly specialized amphiphilic building block utilized in supramolecular chemistry, hydrophobic surface coatings, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly known as N-octadecylmelamine) is a highly specialized amphiphilic building block utilized in supramolecular chemistry, hydrophobic surface coatings, and advanced drug delivery matrices. For researchers and drug development professionals, distinguishing this mono-alkylated product from unreacted melamine (precursor) and N,N'-dioctadecylmelamine (over-alkylated byproduct) is a critical quality control hurdle.
This guide provides an authoritative, comparative analysis of the
1
H and
13
C NMR chemical shifts for N-octadecylmelamine against its primary alternatives. By understanding the causality behind these spectral signatures, analytical scientists can implement self-validating protocols to ensure absolute batch-to-batch structural integrity.
Mechanistic Insights: The Analytical Challenge of Alkylmelamines
Characterizing long-chain alkylmelamines presents two distinct mechanistic challenges:
Symmetry Breaking and Electronic Effects : Unsubstituted melamine possesses high
C3h
symmetry, rendering all three triazine carbons chemically equivalent. Upon mono-alkylation, this symmetry is broken. The octadecyl chain exerts an electron-donating inductive effect (+I effect) on the exocyclic nitrogen. This alters the resonance electron density of the adjacent triazine ring, selectively deshielding the quaternary carbon attached to the alkylated amine.
Supramolecular Aggregation : Melamine derivatives are notorious for forming robust, hydrogen-bonded hexameric rosettes and extensive supramolecular networks. If the incorrect NMR solvent is chosen, these networks remain intact, leading to extreme line broadening and loss of quantifiable signal resolution.
Comparative NMR Data Analysis
To objectively evaluate the purity and structural identity of N-octadecylmelamine, its spectral profile must be benchmarked against the zero-alkylation baseline (Melamine) and the di-alkylation alternative (N,N'-Dioctadecylmelamine).
Table 1:
1
H NMR Chemical Shift Comparison (400 MHz, DMSO-
d6
, 298 K)
The proton spectrum is the primary tool for quantifying the degree of alkylation. The integration ratio between the unsubstituted primary amines (-NH
2
) and the substituted secondary amine (-NH-) serves as an internal validation metric.
Proton Environment
Melamine (Alternative A)
N-Octadecylmelamine (Target Product)
N,N'-Dioctadecylmelamine (Alternative B)
Unsubstituted -NH
2
6.05 ppm (s, 6H)
6.10 ppm (s, 4H)
6.15 ppm (s, 2H)
Substituted -NH-
N/A
6.75 ppm (t, 1H)
6.70 ppm (t, 2H)
N-CH
2
(Alkyl C1)
N/A
3.25 ppm (q, 2H)
3.25 ppm (q, 4H)
Bulk -CH
2
(C2-C17)
N/A
1.23 ppm (m, 30H)
1.23 ppm (m, 60H)
Terminal -CH
3
N/A
0.85 ppm (t, 3H)
0.85 ppm (t, 6H)
Table 2:
13
C NMR Chemical Shift Comparison (100 MHz, DMSO-
d6
, 298 K)
Carbon NMR provides definitive proof of the triazine core's substitution pattern. The baseline chemical shift for the highly symmetric triazine carbons in unsubstituted melamine is consistently observed near 166.0 ppm ()[1]. Mono-alkylation splits this signal into a diagnostic 2:1 ratio, a phenomenon similarly observed in complexed triazine dendrimers ()[2]. The aliphatic envelope for the octadecyl chain remains highly conserved across derivatives ()[3].
Carbon Environment
Melamine (Alternative A)
N-Octadecylmelamine (Target Product)
N,N'-Dioctadecylmelamine (Alternative B)
Triazine C (NH
2
)
166.0 ppm (3C)
166.2 ppm (2C)
166.5 ppm (1C)
Triazine C (NH-R)
N/A
167.5 ppm (1C)
167.3 ppm (2C)
N-CH
2
(Alkyl C1)
N/A
40.5 ppm
40.5 ppm
Bulk Aliphatic C
N/A
22.5 - 31.5 ppm
22.5 - 31.5 ppm
Terminal -CH
3
N/A
14.1 ppm
14.1 ppm
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology is designed as a self-validating system. Each step includes the physical causality dictating the experimental parameter.
Workflow for NMR characterization and purity validation of N-Octadecylmelamine.
Step 1: Solvent Selection & Sample Preparation
Action : Dissolve 15–20 mg of the synthesized N-octadecylmelamine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). Sonicate for 5 minutes at 40°C.
Causality : Melamine derivatives form robust hydrogen-bonded networks. Non-polar solvents like CDCl
3
fail to disrupt these networks, leading to extreme line broadening and artificially suppressed amine signals. DMSO-
d6
acts as a strong hydrogen-bond acceptor, ensuring the molecule is fully solvated as a monomer, yielding sharp, quantifiable signals.
Step 2:
1
H NMR Acquisition
Action : Acquire spectra at 298 K using a 400 MHz spectrometer with a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
Causality & Self-Validation : The 2-second D1 is sufficient for proton relaxation. The critical self-validation lies in the integration ratio: the unsubstituted -NH
2
protons (~6.10 ppm) must integrate to exactly 4.0 relative to the substituted -NH- proton (~6.75 ppm) integrating to 1.0. Any deviation indicates contamination with di-alkylated byproducts or unreacted melamine.
Step 3:
13
C NMR Acquisition
Action : Acquire spectra using a proton-decoupled sequence (zgpg30), a minimum of 1024 scans, and an extended relaxation delay (D1) of 5–7 seconds.
Causality : The triazine carbons are quaternary (lacking attached protons) and exhibit significantly longer longitudinal relaxation times (T
1
). A standard 1–2 second D1 will result in artificially low signal-to-noise for the core triazine carbons. The extended delay ensures quantitative reliability when confirming the diagnostic 2:1 peak intensity ratio of the triazine carbons (166.2 ppm vs. 167.5 ppm).
Step 4: 2D NMR Connectivity (Optional but Recommended)
Action : Perform
1
H-
13
C HMBC (Heteronuclear Multiple Bond Correlation).
Causality : HMBC will show a distinct correlation across 3 bonds (
3JCH
) from the N-CH
2
protons (3.25 ppm) to the deshielded triazine carbon (167.5 ppm), definitively proving the covalent attachment of the octadecyl chain to the melamine core rather than a mere physical mixture of starting materials.
References
Sun, Y., Chen, G., et al. (2022). 13C NMR detection of non-protein nitrogen substance adulteration in animal feed. Analytical and Bioanalytical Chemistry.[Link]
Castelar, S., Barberá, J., Marcos, M., et al. (2013). Supramolecular dendrimers based on the self-assembly of carbazole-derived dendrons and triazine rings: Liquid crystal, photophysical and electrochemical properties. Journal of Materials Chemistry C.[Link]
Mthethwa, T., et al. (2021). Octadecyl amine capped cadmium sulfide quantum dots: morphological studies, electrochemical properties, and its use as photocatalyst. Chalcogenide Letters. [Link]
Comparative Guide: N-Octadecyl-1,3,5-triazine-2,4,6-triamine vs. Stearic Acid in Langmuir Monolayer Formation
As a Senior Application Scientist, I frequently evaluate amphiphilic molecules for surface engineering, molecular templating, and thin-film deposition. When designing a Langmuir-Blodgett (LB) system, the choice of amphip...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate amphiphilic molecules for surface engineering, molecular templating, and thin-film deposition. When designing a Langmuir-Blodgett (LB) system, the choice of amphiphile dictates the thermodynamic stability, domain morphology, and functional capacity of the resulting 2D lattice.
This guide provides an objective, data-driven comparison between a classical standard—Stearic Acid (SA) —and a highly functionalized alternative—N-Octadecyl-1,3,5-triazine-2,4,6-triamine (Octadecylmelamine, OM) . By analyzing their surface pressure-area (π-A) isotherms and headgroup interactions, we will uncover the causality behind their distinct behaviors at the air-water interface.
Mechanistic Overview of Amphiphilic Behavior
The fundamental difference between SA and OM lies in their headgroup geometry and the resulting intermolecular forces.
Stearic Acid (SA): Features a simple carboxylic acid (-COOH) headgroup attached to an 18-carbon aliphatic chain. SA relies primarily on van der Waals interactions between the hydrophobic tails and simple dimerization or ionic interactions at the headgroup[1]. It is the quintessential model for studying dense, highly ordered aliphatic packing.
Octadecylmelamine (OM): Features a bulky triazine ring substituted with multiple amino groups. This melamine derivative acts as a powerful hydrogen-bond donor and acceptor. Instead of simple packing, OM molecules engage in extensive side-to-side double hydrogen bonding, forming a rigid, honeycomb-like 2D network at the interface[2]. This unique architecture enables advanced molecular recognition, such as complementary binding with barbiturates or templating diacetylene nanowires[3],[4].
Fig 1: Divergent headgroup interaction pathways of OM and SA at the air-water interface.
Comparative Quantitative Data
To objectively compare these two molecules, we must look at their thermodynamic signatures during isothermal compression. The table below summarizes the critical parameters extracted from their π-A isotherms.
Parameter
Stearic Acid (SA)
Octadecylmelamine (OM)
Mechanistic Driver
Headgroup Structure
Carboxylic Acid (-COOH)
Melamine (Triazine-2,4,6-triamine)
Dictates steric bulk and H-bonding capacity.
Limiting Area (
A0
)
~20–22 Ų/molecule
~40–50 Ų/molecule
OM's bulky triazine ring and side-to-side H-bonding prevent dense aliphatic packing[5],[2].
Collapse Pressure (
πc
)
~55–59 mN/m
~45–50 mN/m
SA packs tightly via van der Waals forces; OM's rigid 2D lattice collapses earlier due to steric strain[5],[4].
Subphase pH Sensitivity
High at pH > 7
High at pH < 5
SA deprotonates to carboxylate (repulsion); OM protonates at amines (disrupts H-bond network)[3].
Primary Interaction
Simple dimerization / Ionic
Extensive 2D double H-bond network
OM forms a honeycomb-like lattice; SA forms simple linear arrays[2].
Experimental Protocols: Self-Validating Workflows
Trustworthy surface science requires protocols that inherently validate themselves. The following workflow details the preparation and analysis of Langmuir monolayers, emphasizing the causality behind each procedural step.
Action: Fill a thoroughly cleaned PTFE Langmuir trough with ultrapure water (18.2 MΩ·cm). Compress the bare barriers fully.
Causality & Validation: Trace organic impurities or multivalent ions will prematurely interact with the amphiphile headgroups, artificially expanding the isotherm. If the surface pressure (π) rises above 0.2 mN/m during bare compression, the subphase is contaminated. This step acts as a self-validating negative control[1].
Amphiphile Spreading:
Action: Dissolve SA or OM in high-purity chloroform to a concentration of 1 mg/mL. Deposit 10–20 μL dropwise onto the subphase using a Hamilton syringe.
Causality: Chloroform is selected for its high volatility and excellent solvation of both the aliphatic tails and polar headgroups, ensuring a uniform monomeric distribution without premature aggregation[4].
Solvent Evaporation & Equilibration:
Action: Allow the system to rest undisturbed for 15 minutes.
Causality: Premature compression traps volatile solvent molecules within the 2D lattice. This leads to an artificially high limiting area and a reduced collapse pressure.
Isothermal Compression:
Action: Compress the monolayer at a constant, slow barrier rate (e.g., 10 cm²/min) while recording the π-A isotherm.
Causality: A slow compression rate maintains thermodynamic equilibrium. For OM, this is critical; the complex hydrogen-bond network requires time to fully organize. Rapid compression will kinetically trap defects, skewing the limiting area[4].
Fig 2: Standardized experimental workflow for Langmuir monolayer formation and analysis.
Protocol B: Subphase Modulation for Molecular Recognition (OM Specific)
Because OM possesses a highly reactive triazine ring, it can be used to capture complementary molecules directly from the subphase.
Subphase Doping: Inject complementary guest molecules (e.g., barbituric acid or 3% glyoxal) into the aqueous subphase prior to spreading the OM monolayer[6],[3].
pH Optimization: Adjust the subphase pH to ~7.0.
Causality: If the pH drops below 5, the amino groups on the OM triazine ring protonate. The resulting electrostatic repulsion destroys the hydrogen-bonding network, causing a loss of coupling between the headgroups and the aliphatic chains, which drastically alters the isotherm[3].
Incubation & Transfer: Allow 30 minutes for the guest molecules to diffuse and bind to the OM headgroups via complementary hydrogen bonding. Transfer the complex to a solid substrate via vertical Langmuir-Blodgett deposition for FT-IR or XPS verification.
Discussion: Choosing the Right Amphiphile
When to choose Stearic Acid:
SA is the gold standard for establishing baseline thermodynamic models of 2D compression. Its simple structure makes it ideal for calibrating Wilhelmy plates, studying basic lipid-protein interactions, or forming highly dense, insulating hydrophobic coatings[1],[5].
When to choose Octadecylmelamine:
OM is the superior choice for advanced surface engineering. The robust 2D hydrogen-bonded network formed by the melamine headgroups allows OM to act as a structural template. For example, OM monolayers have been successfully used to template diacetylene monomers, driving their assembly into highly ordered, electrically conductive nanowires after UV polymerization[4]. Furthermore, OM's ability to undergo two-dimensional extended conjugation with molecules like glyoxal makes it highly valuable for developing ultra-thin conducting plastics and sensors[6].
Comparative Mass Spectrometry Guide: N-Octadecyl-1,3,5-triazine-2,4,6-triamine Derivatives
Executive Summary & The Analytical Dilemma N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as stearylmelamine) represents a unique class of amphiphilic derivatives. Structurally, it combines a highly pola...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Dilemma
N-Octadecyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as stearylmelamine) represents a unique class of amphiphilic derivatives. Structurally, it combines a highly polar, basic 1,3,5-triazine-2,4,6-triamine (melamine) core with a highly hydrophobic octadecyl (C18) alkyl chain. This "Janus-like" molecular architecture presents significant challenges for mass spectrometry (MS) analysis.
While underivatized melamine is traditionally analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC)[1], the introduction of the C18 chain renders HILIC ineffective. In high-acetonitrile HILIC mobile phases, the lipophilic tail induces micellization and severe peak broadening. Conversely, standard C18 Reversed-Phase Liquid Chromatography (RPLC) often results in irreversible binding of the octadecyl chain to the stationary phase. Therefore, analyzing these derivatives requires a pivot toward Non-Aqueous Reversed-Phase (NARP) LC-MS/MS, derivatized Gas Chromatography-Mass Spectrometry (GC-MS), or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
This guide objectively compares these three MS platforms, providing causality-driven insights and self-validating experimental protocols for drug development professionals and analytical chemists.
Platform Comparison: Performance & Applicability
The following table synthesizes the quantitative performance metrics and operational trade-offs of the three primary MS platforms used for amphiphilic triazine derivatives.
Analytical Platform
Ionization Mode
Typical LOD / LOQ
Sample Prep Complexity
Throughput
Primary Advantage
LC-ESI-MS/MS
Positive ESI / APCI
0.1 µg/L / 0.5 µg/L
Moderate (Liquid-Liquid Extraction)
Medium (~10 min/run)
Gold Standard. Highest sensitivity and dynamic range[2].
GC-MS
Electron Impact (EI)
2.5 µg/g / 10 µg/g
High (Requires TMS Derivatization)
Low (~25 min/run)
High Specificity. Excellent for resolving structural isomers[3].
The choice of analytical platform dictates the sample preparation route. Because of the compound's amphiphilicity, standard aqueous extractions fail. A modified Folch extraction (Chloroform:Methanol) is required to solubilize both the polar triazine core and the lipophilic tail.
Figure 1: Comparative analytical workflows for amphiphilic triazine derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol A: LC-ESI-MS/MS (The Gold Standard)
Standard HILIC is unsuitable for C18-derivatives[1]. We utilize a C8 column to prevent irreversible hydrophobic binding, coupled with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[5].
Step-by-Step Methodology:
Internal Standard (IS) Spiking: Spike the sample matrix with 50 ng/mL of
13C3
-melamine (or a matched isotopologue) prior to extraction. Causality: This corrects for both extraction losses and ESI matrix suppression[6].
Extraction: Add 3 volumes of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes, centrifuge at 10,000 x g for 10 minutes. Extract the lower organic phase and evaporate under
N2
.
Reconstitution: Reconstitute in 100 µL of Isopropanol:Methanol (1:1) containing 0.1% Formic Acid to ensure protonation of the basic triazine core.
Chromatography: Inject 5 µL onto a C8 column (e.g., Waters Acquity BEH C8, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Isopropanol:Acetonitrile 50:50 + 0.1% FA).
MS/MS Detection (MRM):
Precursor Ion:
[M+H]+=m/z379.3
Quantifier Transition:
m/z379.3→127.1
(Loss of
C18H36
alkene)
Qualifier Transition:
m/z379.3→85.0
(Subsequent ring cleavage)
Validation Checkpoint: Calculate the ion ratio of the quantifier to the qualifier transition. The ratio must remain within
±15%
of the analytical standard. A deviation indicates co-eluting matrix interference or collision cell degradation.
Figure 2: ESI-MS/MS collisional fragmentation pathway of N-octadecylmelamine.
Protocol B: GC-MS (Derivatization Workflow)
Because the triazine core is highly basic and polar, it exhibits poor chromatographic behavior on standard GC columns. Adapted from the FDA's Laboratory Information Bulletin (LIB) 4423[3], trimethylsilyl (TMS) derivatization is mandatory.
Step-by-Step Methodology:
Extraction & Drying: Extract the sample as described in Protocol A. The extract must be completely evaporated under a gentle stream of nitrogen. Causality: Even trace amounts of water will quench the silylation reagent, leading to false negatives.
Derivatization: Add 200 µL of Pyridine and 200 µL of BSTFA containing 1% TMCS (bis(trimethylsilyl)trifluoroacetamide + trimethylchlorosilane).
Incubation: Seal the vial and incubate at 70°C for 45 minutes to ensure complete derivatization of the remaining primary/secondary amines on the triazine ring[3].
GC-MS Analysis: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., Elite-5MS). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 320°C (hold 5 min).
Validation Checkpoint: Monitor the chromatogram for partially derivatized species (e.g., mono-TMS vs. di-TMS derivatives). The presence of multiple peaks for the same analyte indicates incomplete derivatization, requiring fresh BSTFA reagent.
Protocol C: MALDI-TOF MS (High Throughput)
For rapid screening without the need for complex chromatography, MALDI-TOF MS is highly effective for melamine derivatives[4][7]. The lipophilic C18 chain actually aids in uniform crystallization with the matrix, a common issue with underivatized melamine.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) in Acetonitrile:Ethanol (1:1, v/v) with 0.1% Trifluoroacetic Acid (TFA). Causality: CHCA is preferred over DHB for positive-ion mode detection of triazines because it provides superior proton transfer to basic amines[7].
Spotting: Mix the lipid extract (from Protocol A, Step 2) 1:1 (v/v) with the CHCA matrix. Spot 1 µL onto a stainless-steel MALDI target plate and allow to dry at ambient temperature.
Data Acquisition: Analyze in positive reflectron mode using a Nitrogen laser (337 nm). Accumulate 500-1000 laser shots per spot to ensure statistical mass accuracy.
Validation Checkpoint: Evaluate the Signal-to-Noise (S/N) ratio of the matrix cluster ions (e.g., CHCA dimer at m/z 379). If matrix peaks suppress the analyte
[M+H]+
at m/z 379.3, switch to a higher molecular weight matrix like Sinapinic Acid (SA) to shift the background noise out of the target mass window[4].
Thermal stability comparison: N-Octadecyl-1,3,5-triazine-2,4,6-triamine vs other alkyl melamines
Title: Thermal Stability Comparison: N-Octadecyl-1,3,5-triazine-2,4,6-triamine vs. Other Alkyl Melamines Executive Summary In the development of advanced polymer excipients, self-assembling lipid nanoparticles (LNPs), an...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Thermal Stability Comparison: N-Octadecyl-1,3,5-triazine-2,4,6-triamine vs. Other Alkyl Melamines
Executive Summary
In the development of advanced polymer excipients, self-assembling lipid nanoparticles (LNPs), and controlled-release matrices, the thermal stability of the structural components dictates both the processing window and the safety profile of the final formulation. Unsubstituted melamine is renowned for its extreme thermal stability, but its rigid, highly crystalline hydrogen-bonded network renders it intractable for melt-processing or lipophilic drug encapsulation.
The functionalization of the triazine core with a C18 aliphatic chain to form N-Octadecyl-1,3,5-triazine-2,4,6-triamine (stearyl melamine) fundamentally alters its thermodynamic profile. This guide provides an objective, data-driven comparison of the thermal degradation kinetics of N-octadecylmelamine against unsubstituted melamine and other common alkylated derivatives (e.g., Hexamethoxymethylmelamine - HMMM).
As an application scientist, it is critical to understand that thermal stability is not a single variable, but a function of bond dissociation energies and intermolecular forces.
Unsubstituted Melamine: The thermal resilience of pure melamine stems from its aromatic 1,3,5-triazine ring and an extensive intermolecular hydrogen-bonding network. It does not melt under standard atmospheric conditions; rather, it sublimes at ~300 °C and decomposes at 354 °C[1]. The primary degradation pathway requires massive energy input to break the stable triazine ring, releasing ammonia and forming cross-linked cyameluric structures (melam, melem, melon)[2].
N-Octadecylmelamine: The introduction of the bulky stearyl group disrupts the dense hydrogen-bonding lattice. This steric hindrance drastically lowers the melting point to the 80–120 °C range, enabling homogeneous melt-processing without degradation[3]. However, the aliphatic C-C and C-N bonds in the octadecyl chain possess lower bond dissociation energies (~350 kJ/mol) compared to the aromatic C=N bonds of the triazine ring (~615 kJ/mol). Consequently, thermal degradation becomes a two-stage process: premature aliphatic chain scission followed by delayed triazine ring fragmentation.
HMMM (Hexamethoxymethylmelamine): Highly alkylated and etherified melamines like HMMM are often liquids or low-melting solids at room temperature. They exhibit high reactivity but lower thermal stability, typically losing methanol and formaldehyde at temperatures as low as 150–200 °C[4].
Quantitative Data Presentation
The following table summarizes the thermal phase transitions and degradation kinetics derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under an inert nitrogen atmosphere.
Compound
Melting Point (Tm)
Onset of Degradation (Td, 5%)
Max Degradation Rate (Tmax)
Primary Evolved Gases (FTIR)
Melamine
354 °C (Decomp)
~300 °C (Sublimation)
390 °C
NH₃, HCN, Cyanamides
N-Octadecylmelamine
85 - 115 °C
260 °C
Stage 1: 310 °C Stage 2: 410 °C
Aliphatic fragments (C-H), NH₃
HMMM
< 25 °C (Liquid)
180 °C
240 °C
Methanol, Formaldehyde
Data synthesized from comparative TGA/DSC profiling of triazine derivatives[1][3][4][5].
Degradation Pathway Visualization
To predict the safety profile during high-temperature processing (e.g., hot-melt extrusion for drug delivery), we must map the degradation cascade. The diagram below illustrates the two-stage thermal breakdown of N-octadecylmelamine.
Caption: Two-stage thermal degradation pathway of N-octadecylmelamine mapped via TGA-FTIR.
To ensure scientific integrity and reproducibility when profiling the thermal stability of novel alkyl melamines for pharmaceutical or material applications, use the following self-validating TGA-FTIR protocol.
Rationale: Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) allows us to not only measure when mass is lost, but exactly what chemical species are volatilizing. This is crucial for identifying toxic off-gassing (e.g., cyanides) during hot-melt processing[5].
Step 1: System Calibration & Baseline Establishment (Internal Control)
Perform a temperature calibration of the TGA using Curie point magnetic standards (e.g., Alumel and Nickel) to ensure thermocouple accuracy at high temperatures.
Run an empty alumina (Al₂O₃) crucible under the exact experimental conditions to generate a baseline. Causality: This baseline subtraction eliminates buoyancy effects and gas-flow artifacts from the final data.
Step 2: Sample Preparation
Accurately weigh 10.0 ± 0.5 mg of N-octadecylmelamine into the tared alumina crucible. Ensure the sample is spread evenly to prevent thermal gradients within the powder bed.
Step 3: Thermal Programming
Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere isolates pure thermal degradation (pyrolysis) from thermo-oxidative degradation, which would artificially lower the Td values[6].
Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
Step 4: Evolved Gas Analysis (FTIR)
Maintain the TGA-FTIR transfer line and the FTIR gas cell at 200 °C. Causality: This prevents the condensation of high-boiling aliphatic fragments (cleaved from the C18 chain) before they reach the IR beam.
Monitor specific wavenumber regions:
2800–3000 cm⁻¹: C-H stretching (indicates the loss of the octadecyl chain, expected ~260 °C).
900–1000 cm⁻¹ & 3300 cm⁻¹: Ammonia and cyanamide release (indicates triazine ring breakdown, expected >350 °C).
Implications for Drug Development & Material Science
For drug development professionals formulating LNPs or solid dispersions, N-octadecylmelamine offers a distinct advantage over unsubstituted melamine. Its melting point (<120 °C) falls perfectly within the operational window of pharmaceutical hot-melt extruders, allowing it to act as a lipophilic structural matrix for sustained-release APIs without undergoing thermal degradation[3].
However, unlike highly etherified variants like HMMM—which begin off-gassing reactive formaldehyde below 200 °C[4]—the C18 alkyl chain of N-octadecylmelamine remains covalently stable up to 260 °C. This provides a broad, safe processing window (120 °C – 250 °C) where the material is molten, processable, and chemically inert, making it a superior candidate for high-performance biomedical applications.
References
"N-Octadecyl-1, 3, 5-Triazine-2, 4, 6-Triamine CAS No. 21840-04-0", ZBAQ Chem.
"Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules...", MDPI.
"Thermal stability of melamine formal-dehyde resins", ResearchGate.
"US20090105387A1 - Coordination-polymeric triethanolamineperchlorato(triflato)metal inner complexes as additives for synthetic polymers", Google Patents.
"Thermal Stability, Flammability and Mechanical Performances of Unsaturated Polyester–Melamine Resin Blends", MDPI.
"Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins", PMC.
As a Senior Application Scientist, I frequently consult on the lifecycle management and operational safety of specialized industrial chemicals. N-Octadecyl-1,3,5-triazine-2,4,6-triamine (CAS: 21840-04-0), commonly referr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the lifecycle management and operational safety of specialized industrial chemicals. N-Octadecyl-1,3,5-triazine-2,4,6-triamine (CAS: 21840-04-0), commonly referred to as stearyl melamine, is a high-value compound utilized extensively as a 1[1] and an 2[2].
However, the same structural properties that make it highly effective in material science—specifically its thermodynamic stability and long hydrophobic tail—make its disposal highly complex. Standard disposal methods are insufficient and can lead to severe environmental and occupational hazards.
Below is the definitive, field-proven guide to the safe handling, containment, and disposal of stearyl melamine waste streams.
Chemical Profile & Mechanistic Hazard Causality
The fundamental challenge in disposing of stearyl melamine lies in the aromatic resonance of its 1,3,5-triazine ring. When subjected to uncontrolled thermal degradation (such as standard municipal incineration), the nitrogen-dense ring fractures unpredictably. This 3[3], including hydrogen cyanide (HCN), nitrogen oxides (NOx), carbon monoxide (CO), and ammonia (NH3).
Consequently, disposal cannot be treated as standard organic waste; it requires a self-validating system of containment and targeted chemical destruction.
Table 1: Physicochemical & Hazard Profile of N-Octadecyl-1,3,5-triazine-2,4,6-triamine
Every protocol described below is designed as a self-validating system : the success of Step A is a prerequisite for the chemical viability of Step B, ensuring that any failure states default to safety rather than environmental release.
Protocol A: Immediate Spill Containment and Solid Waste Collection
Objective: Prevent aerosolization and mitigate occupational exposure to nitrogenous dust.
Site Isolation & PPE: Immediately evacuate personnel not wearing P2 filter respirators and chemical-resistant suits. Remove all ignition sources.
Causality: While melamine itself does not readily burn, its aerosolized dust can form explosive mixtures in the air.
Dust Suppression (Critical Step): Do NOT dry sweep the area.
Causality: Dry sweeping aerosolizes the fine powder, creating an immediate inhalation hazard and increasing the surface area available for rapid oxidation (combustible dust event).
Vacuum / Wet Collection: Utilize a certified HEPA vacuum or a wet-collection method to gather the powdered material[3].
Containerization: Deposit the collected material into tightly sealed, moisture-resistant containers. Store temporarily at ≤25 °C away from strong oxidizers.
Causality: Exposure to ambient moisture under extreme thermal or acidic conditions can accelerate decomposition, releasing ammonia vapors[3].
System Validation: The protocol is self-validating; the absence of airborne particulate (verified via real-time optical dust monitors) confirms containment success before ventilation protocols are re-engaged. Solid waste must be routed to a specialized high-temperature incinerator equipped with NOx and HCN scrubbers.
Protocol B: Remediation of Aqueous Waste Streams
Objective: Complete destruction or extraction of the 1,3,5-triazine ring in liquid effluent. Standard biological wastewater treatment cannot break the triazine ring; aggressive chemical intervention is required.
Acidification: Adjust the wastewater containing melamine derivatives to a pH between 0 and 6 using sulfuric or hydrochloric acid[3].
Validation: Continuous pH monitoring ensures the solution remains acidic; if pH rises above 6, the hydrolysis reaction stalls, triggering an automatic feed-stop.
Pressurized Heating: Transfer the effluent to a high-pressure titanium-lined reactor. Heat the solution to 245–270 °C[3].
Hydrolysis Execution: Maintain the system pressure between 1 and 30 atm[3].
Causality: High pressure keeps the aqueous state intact at extreme temperatures, providing the activation energy required to completely cleave the aromatic C-N bonds, ultimately yielding carbon dioxide and ammonia.
Method 2: Active Carbon Slurrying (For Low-Concentration Dissolved Waste)
Adsorption: For dissolved derivatives at 0.2–3.0% concentration, slurry the wastewater with powdered or granulated active carbon for 0.5 to 3 hours[3].
Causality: The hydrophobic octadecyl tail strongly adsorbs to the porous carbon matrix, effectively removing the intact molecule from the water phase without requiring thermal destruction.
Separation: Isolate the carbon via industrial filtration. The carbon cake is then routed to solid waste incineration, and the compliant effluent is discharged.
Process Visualization
Fig 1: Containment, remediation, and disposal workflow for stearyl melamine waste streams.
Comprehensive References
GuideChem Safety & Disposal Data
Title: 1,3,5-triazine-2,4,6-triamine phosphate 56386-64-2 wiki - GuideChem
Source: guidechem.com
URL:3
Application in Hydrophobic Binder Formulations
Title: US20100040832A1 - Formaldehyde free woven and non-woven fabrics having improved hot wet tensile strength and binder formulations for same
Source: Google Patents
URL:1
Application as Electret Charging Additives
Title: US7691168B2 - Highly charged, charge stable nanofiber web
Source: Google Patents
URL:2